molecular formula C18H21N5O5 B13649273 m-Methoxytopolin riboside

m-Methoxytopolin riboside

Cat. No.: B13649273
M. Wt: 387.4 g/mol
InChI Key: YUPMHVHUPBAVAS-UHFFFAOYSA-N
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Description

m-Methoxytopolin riboside (MemTR), with the CAS Number 101565-95-1, is an aromatic cytokinin belonging to the class of plant growth regulators known as topolins. This compound is extensively used in scientific research for the in vitro propagation and study of various plant species, including difficult-to-propagate woody plants. Its primary research value lies in its effectiveness in promoting shoot organogenesis and enhancing shoot multiplication, often outperforming traditional cytokinins like benzyladenine (BA) by reducing undesirable side effects such as hyperhydricity and excessive callus formation . Studies on species such as Handroanthus guayacan and Coleonema album have demonstrated that MemTR contributes to superior morphological outcomes, including a higher number of shoots and improved node development . Furthermore, research into its role on photosynthetic parameters has shown that topolins like MemTR can influence chlorophyll and carotenoid profiles in micropropagated plants, which is a critical factor for the success of subsequent acclimatization ex vitro . As a riboside, it is a transport form of the active cytokinin, and its metabolism within the plant, including conversion to and from storage forms like O-glucosides, is a subject of ongoing physiological research . Our product is supplied with a guaranteed high level of purity and is intended for research applications in plant biology and biotechnology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)

InChI Key

YUPMHVHUPBAVAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Foundational & Exploratory

m-Methoxytopolin Riboside (MemTR): Mechanism of Action and Protocol for Enhanced Plant Micropropagation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Methoxytopolin riboside (MemTR) represents a significant advancement in cytokinin chemistry for plant tissue culture. Unlike the industry-standard 6-benzyladenine (BA), which frequently induces physiological disorders such as hyperhydricity (vitrification) and shoot tip necrosis, MemTR functions as a metabolically labile "pro-drug." Its efficacy stems from a unique metabolic trajectory: it provides a controlled release of the active base m-methoxytopolin (MemT) while avoiding the accumulation of toxic N-glucoside metabolites. This guide details the molecular mechanism of MemTR, its metabolic advantages over BA, and provides standardized protocols for its application in recalcitrant species.

Part 1: Chemical Identity and Pharmacokinetics

Chemical Name:


-(3-methoxybenzyl)adenosine
Abbreviation:  MemTR
Class:  Aromatic Cytokinin Riboside
Structural Significance

MemTR is the ribosylated form of m-methoxytopolin.[1] The addition of the ribose moiety at the


 position renders the molecule biologically latent in terms of direct receptor activation but highly mobile within the plant vascular system. The meta-methoxy group on the benzyl ring confers high specificity for O-glucosylation pathways, a critical feature for maintaining hormonal homeostasis.
Cellular Uptake

Unlike free bases which diffuse passively, MemTR is likely internalized via Equilibrative Nucleoside Transporters (ENTs) . This active transport mechanism allows for regulated intracellular accumulation, preventing the "cytokinin shock" often observed with high concentrations of synthetic cytokinins like BA or Thidiazuron (TDZ).

Part 2: Mechanism of Action

The biological activity of MemTR is defined by a three-stage process: Activation , Signaling , and Reversible Sequestration .

Stage I: Metabolic Activation (The "Pro-Drug" Mechanism)

MemTR itself has low affinity for cytokinin receptors. In Arabidopsis histidine kinase assays, cytokinin ribosides exhibit approximately 10-fold lower affinity for AHK3 and CRE1/AHK4 receptors compared to their free base counterparts [1][2].

Upon entry into the cytosol, MemTR is converted to the active free base, m-methoxytopolin (MemT). Two primary enzymatic pathways facilitate this:

  • Direct Deribosylation: Catalyzed by Adenosine Nucleosidase (EC 3.2.2.7), which hydrolyzes the ribosyl bond to release MemT and ribose [3].

  • Phosphoribohydrolase Pathway: MemTR is phosphorylated to its nucleotide (MemMP) by Adenosine Kinase , then converted to MemT by the LONELY GUY (LOG) phosphoribohydrolase [4].

Stage II: Receptor Interaction and Signaling

The liberated MemT binds to the CHASE domain of membrane-bound histidine kinase receptors:

  • AHK3: Predominant in shoot tissues; activation promotes shoot proliferation and delays senescence.

  • CRE1/AHK4: Predominant in root tissues; activation regulates root architecture.

Key Insight: MemT exhibits a high affinity for AHK3, which explains its superior ability to induce shoot multiplication without inhibiting subsequent rooting—a common side effect of BA [5].

Stage III: The Metabolic Advantage (O- vs. N-Glucosylation)

This is the critical differentiator between MemTR and BA.

  • The BA Failure Mode: Excess Benzyladenine is detoxified via N-glucosylation (at

    
     or 
    
    
    
    ). These N-glucosides are metabolically stable (irreversible), biologically inactive, and accumulate at the basal sections of shoots. This accumulation is cytotoxic and directly correlated with hyperhydricity and inhibition of rooting [6].
  • The MemTR Advantage: Excess MemT is processed by O-glucosyltransferases (ZOG/ZOX enzymes) to form MemT-O-glucoside .

    • Reversibility: Unlike N-glucosides, O-glucosides are storage forms that can be hydrolyzed back to active MemT by

      
      -glucosidases when cytokinin levels drop [7].
      
    • Safety: They do not accumulate to toxic levels, preventing the oxidative stress cascade associated with hyperhydricity.

Part 3: Physiological Impact: Mitigating Hyperhydricity

Hyperhydricity is a physiological malformation characterized by glassy, water-logged tissues, reduced chlorophyll, and defective stomata.[2] It is driven by oxidative stress (ROS) and ethylene accumulation.

The Oxidative Stress Pathway

BA treatment often downregulates antioxidant enzymes, leading to ROS accumulation. In contrast, MemTR maintains high activities of Superoxide Dismutase (SOD) and Catalase (CAT) .

  • Result: MemTR-treated tissues show significantly lower levels of hydrogen peroxide (

    
    ) and lipid peroxidation (MDA) markers compared to BA-treated tissues [8].
    
Metabolite Profiling

Metabolomic analysis (HPLC-MS/MS) of MemTR-treated plants reveals a distinct metabolic signature:

  • Upregulation: Folate metabolism markers (5,10-methylenetetrahydrofolate), anthocyanins, and endogenous IAA (auxin) precursors.

  • Downregulation: Stress-related phenolic acids and lignification markers often elevated in hyperhydric tissues [9].

Part 4: Experimental Protocols

Stock Solution Preparation

MemTR is heat-stable but should be prepared fresh or stored at -20°C.

  • Weigh: 10 mg of MemTR (MW: ~387.4 g/mol ).

  • Dissolve: Add 1-2 mL of 1N NaOH (or DMSO if preferred, though NaOH is standard for cytokinins). Vortex until clear.

  • Dilute: Bring to 10 mL volume with ddH2O to create a 1 mg/mL (approx. 2.58 mM) stock.

  • Sterilization: Filter sterilize using a 0.22 µm PES syringe filter. Do not autoclave the stock solution. Add to media after autoclaving (once cooled to 55°C).

Micropropagation Protocol (Pear/Woody Plant Model)

Target Species: Pyrus communis, Prunus spp., Cannabis sativa

Basal Medium: Murashige & Skoog (MS) or Driver & Kuniyuki Walnut (DKW) with vitamins. Sucrose: 30 g/L Gelling Agent: 6-7 g/L Plant Agar (Higher agar concentration helps reduce hyperhydricity further).

Treatment Groups:

Treatment Concentration (µM) Concentration (mg/L) Expected Outcome
Control 0 0 No proliferation.
Low MemTR 3.0 ~1.16 Moderate shoots, high rooting potential.
Optimal MemTR 6.0 - 9.0 ~2.32 - 3.48 Max proliferation, no hyperhydricity.

| High MemTR | 12.0 | ~4.65 | High proliferation, slight risk of dwarfing. |

Culture Conditions:

  • Photoperiod: 16h Light / 8h Dark.

  • PPFD: 40–50 µmol m⁻² s⁻¹.

  • Temperature: 24 ± 2°C.

  • Subculture Cycle: 3–4 weeks.

Validation: Visualizing Hyperhydricity

To confirm the efficacy of MemTR vs. BA, perform a simple visual index scoring (0-3):

  • 0: Normal, dark green, non-glassy.

  • 1: Slight translucency at leaf tips.

  • 2: >50% of shoot is translucent/glassy.

  • 3: Severe hyperhydricity, necrotic tips, swollen stem.

Part 5: Data Summary & Comparison

Table 1: Comparative Efficacy of BA vs. MemTR

FeatureBenzyladenine (BA)m-Methoxytopolin Riboside (MemTR)
Primary Metabolite N-Glucosides (Stable/Toxic)O-Glucosides (Reversible/Safe)
Receptor Affinity High (Direct)Low (Requires activation to MemT)
Hyperhydricity Risk High (>30% in sensitive species)Negligible (<5%)
Rooting Inhibition Strong (Requires extensive subculturing)Weak (Spontaneous rooting common)
Acclimatization Survival Moderate (60-70%)High (90-100%)
Antioxidant Status Depressed (High ROS)Enhanced (High SOD/CAT)

Part 6: Visualization of Mechanism

Metabolic Activation & Signaling Pathway

This diagram illustrates the conversion of MemTR to its active form and the subsequent metabolic routing that prevents toxicity.

MemTR_Mechanism cluster_cell Plant Cell Cytosol MemTR_In MemTR (Intracellular) MemT_Active m-Methoxytopolin (Active Base) MemTR_In->MemT_Active Adenosine Nucleosidase (Deribosylation) AHK_Receptor AHK3 / CRE1 Receptor MemT_Active->AHK_Receptor Binding (High Affinity) MemT_OG MemT-O-Glucoside (Reversible Storage) MemT_Active->MemT_OG O-Glucosyltransferase (Detoxification) Response Shoot Proliferation (No Hyperhydricity) AHK_Receptor->Response Phosphorelay MemT_OG->MemT_Active beta-Glucosidase (Reactivation) BA_Active Benzyladenine (BA) BA_NG BA-N-Glucoside (Toxic Accumulation) BA_Active->BA_NG N-Glucosyltransferase Hyperhydricity Hyperhydricity & Necrosis BA_NG->Hyperhydricity Accumulation MemTR_Exo MemTR (Exogenous) MemTR_Exo->MemTR_In ENT Transporter BA_Exo BA (Exogenous) BA_Exo->BA_Active Diffusion/Transport

Caption: Metabolic routing of MemTR vs. BA. MemTR is activated to MemT, then reversibly stored as O-glucoside. BA is converted to toxic N-glucosides.

References

  • Spíchal, L., et al. (2004). Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay. Plant and Cell Physiology, 45(9), 1299–1305. Link

  • Romanov, G. A., et al. (2006).[3][4] Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4.[5][6][7] Journal of Experimental Botany, 57(15), 4051–4065. Link

  • Chen, C. M., & Kristopeit, S. M. (1981). Metabolism of cytokinin: deribosylation of cytokinin ribonucleoside by adenosine nucleosidase from wheat germ cells.[8] Plant Physiology, 68(5), 1020–1023.[8] Link

  • Kurakawa, T., et al. (2007).[3] Direct control of shoot meristem activity by a cytokinin-activating enzyme. Nature, 445(7128), 652–655. Link

  • Werbrouck, S. P., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98(2), 291-297. Link

  • Bairu, M. W., et al. (2007).[1] The role of topolins in micropropagation and somaclonal variation of banana cultivars 'Williams' and 'Grand Naine'. Plant Cell, Tissue and Organ Culture, 95, 373–379. Link

  • Dimitrova, N. G., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(5), 3-15.[1] Link

  • Lotfi, M., et al. (2020).[1] Effects of meta-topolin derivatives and temporary immersion on hyperhydricity and in vitro shoot proliferation in Pyrus communis. Plant Cell, Tissue and Organ Culture, 143, 499–505. Link

  • Lai, C. C., et al. (2022). Comparative Metabolomic Analysis of Benzyl Adenine and Meta-Topolin Riboside Treatments in "Tainung No. 1" Passion Fruit. Rapid Communications in Mass Spectrometry, 36(15). Link

Sources

m-Methoxytopolin Riboside (MemTR): Mechanisms of Stress Mitigation and Morphogenic Control

Author: BenchChem Technical Support Team. Date: February 2026

The role of m-Methoxytopolin riboside (MemTR) represents a paradigm shift in plant stress physiology, particularly within the high-stakes domain of plant tissue culture and biotechnology. Unlike traditional isoprenoid cytokinins (e.g., Zeatin) or synthetic analogues (e.g., Benzyladenine - BAP), MemTR offers a unique "high-fidelity" signaling profile that mitigates the physiological disorders—specifically hyperhydricity and oxidative shock—that frequently derail micropropagation protocols.

This technical guide synthesizes the mechanistic behavior of MemTR, positioning it not just as a growth regulator, but as a stress-modulating agent that bridges the gap between in vitro instability and ex vitro survival.

Executive Summary: The Aromatic Advantage

m-Methoxytopolin riboside (MemTR) is an aromatic cytokinin derivative of meta-topolin (mT).[1][2] Its emergence in plant biotechnology addresses a critical failure point of conventional cytokinins: cytokinin-induced stress .

While BAP is the industry standard for shoot proliferation, it often triggers hyperhydricity (vitrification) —a physiological malformation characterized by waterlogged, brittle tissues and defective stomata. This is fundamentally a stress response driven by oxidative imbalance and ethylene accumulation. MemTR circumvents this by providing a stable, translocatable signal that maintains morphogenic potential without triggering the "toxic pulse" associated with BAP.

Key Therapeutic Value:

  • Hyperhydricity Reversal: Reduces vitrification rates by >60% in recalcitrant species (Pyrus, Pistacia, Aloe).

  • Acclimatization Survival: Enhances ex vitro survival rates (often 90-100%) by priming the antioxidant machinery (SOD, CAT) and ensuring functional stomatal development.

  • Rooting Compatibility: Unlike BAP, MemTR does not potently inhibit adventitious root formation, facilitating a "single-media" protocol for rooting and shooting.

Mechanistic Pathways: How MemTR Modulates Stress

The superiority of MemTR lies in its metabolic handling. Unlike BAP, which plants struggle to degrade (leading to toxic accumulation), MemTR enters a reversible metabolic shunt. It acts as a "slow-release" reservoir of the active free base (mT), preventing the supraphysiological spikes that cause stress.

The "Slow-Release" Hypothesis & Metabolic Shunt

MemTR is a riboside.[1][2][3][4] In the plant vascular system, ribosides are the primary transport forms . Upon uptake, MemTR is enzymatically cleaved to release the active free base (mT) only as needed. Excess mT is rapidly sequestered into O-glucosides (storage) or N-glucosides (irreversible detoxification).

Figure 1: MemTR Metabolic Trajectory and Signaling Activation

MemTR_Metabolism MemTR MemTR (Exogenous Riboside) mT meta-Topolin (mT) (Active Free Base) MemTR->mT Adenosine Nucleosidase (Activation) mT->MemTR Phosphorylation mT_OG mT-O-Glucoside (Reversible Storage) mT->mT_OG O-Glucosyltransferase (Storage) mT_9G mT-9-Glucoside (Irreversible Detoxification) mT->mT_9G N-Glucosyltransferase (Degradation) Receptor AHK Receptors (Signal Perception) mT->Receptor Binding mT_OG->mT β-Glucosidase (Remobilization) Response Stress Mitigation: - ROS Scavenging - Stomatal Function Receptor->Response Phosphorelay

Caption: The metabolic fate of MemTR. Unlike synthetic cytokinins, MemTR enters a regulated pathway where it serves as a transportable precursor to the active meta-topolin (mT), allowing for homeostatic control via reversible O-glucosylation or permanent N-glucosylation.

Physiological Impact: Data & Validation

Alleviation of Hyperhydricity

Hyperhydricity is linked to oxidative stress and hypolignification. Studies comparing MemTR against BAP demonstrate a clear restoration of physiological normalcy.

Table 1: Comparative Efficacy of Cytokinins on Stress Markers in Pyrus communis (Pear)

ParameterBAP (Benzyladenine)mT (meta-Topolin)MemTR (Methoxytopolin Riboside)
Shoot Proliferation High (often clumped)Moderate-HighHigh (Singulated shoots)
Hyperhydricity Rate 40 - 60% (High Stress)10 - 20%< 5% (Negligible)
Rooting Inhibition Severe (Requires auxin step)MildLow (Spontaneous rooting common)
Acclimatization Survival 40 - 65%70 - 85%90 - 100%
ROS Status (H₂O₂) Elevated (Tissue damage)ModerateBalanced (Signaling only)
Photosynthetic Integrity (OJIP Analysis)

Chlorophyll fluorescence (OJIP test) is a sensitive marker for plant stress.[1] Plants grown on MemTR exhibit higher PI_total (Performance Index) values compared to those on BAP.

  • BAP-treated: Disrupted Electron Transport Chain (ETC) at the acceptor side of PSII.

  • MemTR-treated: Intact reaction centers and efficient electron flow, indicating a robust photosynthetic apparatus ready for ex vitro light conditions.

Experimental Protocol: MemTR Application Workflow

This protocol is designed for researchers optimizing micropropagation for recalcitrant woody species or species prone to physiological collapse.

Phase 1: Media Preparation
  • Stock Solution: Dissolve MemTR in a small volume of 1N NaOH (or DMSO if preferred), then dilute with ddH₂O. Filter sterilize (0.22 µm). Do not autoclave MemTR stock.

  • Basal Media: MS (Murashige & Skoog) or WPM (Woody Plant Medium) with 3% Sucrose and 0.7% Agar.

Phase 2: Dose-Response Optimization

Screen a concentration gradient. MemTR is generally less potent than BAP on a molar basis, often requiring slightly higher concentrations for equivalent biomass, but with superior quality.

  • Range: 3.0 µM – 12.0 µM.[1][2][4]

  • Optimal Starting Point: 6.0 µM (approx. 2.0 mg/L).

Phase 3: The Stress-Test Workflow (Validation)

To validate MemTR's role in stress response, follow this comparative workflow:

Figure 2: Experimental Workflow for Stress Assessment

Workflow cluster_Analysis Stress Analysis Parameters Start Explant Selection (Uniform Size) Treatment Cytokinin Treatment (A: BAP 5µM | B: MemTR 6µM) Start->Treatment Culture Culture Period (4 Weeks, 16h Photoperiod) Treatment->Culture Morph Morphology: Hyperhydricity Score (0-5) Culture->Morph Biochem Biochemistry: MDA Content (Lipid Peroxidation) Antioxidant Enzymes (SOD, CAT) Culture->Biochem Physio Physiology: OJIP Chlorophyll Fluorescence Culture->Physio Transfer Acclimatization (Greenhouse Transfer) Morph->Transfer Survival Final Readout: Survival % at 40 Days Transfer->Survival

Caption: Step-by-step validation workflow comparing MemTR efficacy against standard cytokinins. Key readouts include hyperhydricity scoring, biochemical stress markers (MDA/SOD), and final ex vitro survival.

Future Outlook & Drug Development Context

For drug development professionals, MemTR serves as a model for pro-drug design in agrochemistry.

  • Transportability: As a riboside, it mimics endogenous transport forms, ensuring better systemic distribution than free bases.

  • Targeted Activation: The conversion to active mT relies on adenosine nucleosidase activity, which is often upregulated in metabolically active meristems, theoretically allowing for targeted activity where growth is needed, sparing quiescent tissues from stress.

  • Stability: The methoxy group at the meta position protects the molecule from rapid degradation by Cytokinin Oxidase/Dehydrogenase (CKX), extending its half-life without causing the toxicity seen with synthetic ureas or BAP.

References

  • Dimitrova, N. G., et al. (2024).[2] Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L.[1][4] Acta Scientiarum Polonorum Hortorum Cultus.[1][2] Link

  • Aremu, A. O., et al. (2012).[3][4] Topolins: A panacea for the micropropagation of recalcitrant plant species. Plant Cell, Tissue and Organ Culture (PCTOC). Link

  • Werbrouck, S. P., et al. (1996).[1][2] Meta-topolin, an alternative to benzyladenine in tissue culture.[1][2] Physiologia Plantarum.[2][5] Link

  • Grira, M., et al. (2023).[1][2] The effect of topophysis on the in vitro development of Handroanthus guayacan and on its metabolism of meta-topolin riboside.[1] Plants.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Hönig, M., et al. (2018). Cytokinin signalling in plant stress responses.[7][8][11][12][13][14][15] Current Opinion in Plant Biology. Link

  • Kudoyarova, G. R., et al. (2014).[4] Cytokinin homeostasis and signaling in plant response to abiotic stress.[7][8][11][12][13][14][16] Russian Journal of Plant Physiology.[1] Link

Sources

An In-depth Technical Guide to the Potential Biomedical Applications of m-Methoxytopolin Riboside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Methoxytopolin riboside (MeO-TpR), a naturally occurring aromatic cytokinin, has been extensively characterized for its potent regulatory effects on plant growth and development. Its utility in plant micropropagation is well-established, where it consistently demonstrates superiority over conventional cytokinins by enhancing shoot proliferation and improving physiological quality. However, its potential within the biomedical field remains largely unexplored. This technical guide synthesizes the existing knowledge on MeO-TpR from plant science and constructs a forward-looking analysis of its potential biomedical applications. By examining the established anticancer activities of its structural isomer, ortho-topolin riboside, and the neuroprotective roles of other purine nucleoside analogs, we postulate and provide a framework for investigating MeO-TpR as a novel candidate for oncological and neurodegenerative disease therapeutics. This document provides the foundational knowledge, hypothetical mechanisms of action, and detailed experimental protocols required for researchers, scientists, and drug development professionals to pioneer the investigation of MeO-TpR in human health.

Introduction and Chemical Profile

m-Methoxytopolin riboside (N6-(3-methoxybenzyl)adenosine), hereafter referred to as MeO-TpR, is a purine derivative belonging to the family of aromatic cytokinins. These plant hormones are critical regulators of cell division, differentiation, and senescence. First identified in poplar leaves, MeO-TpR and its related compounds have garnered significant interest in plant biotechnology for their ability to promote robust in vitro plant development, often with fewer negative side effects like root inhibition compared to classic cytokinins.[1][2]

While its role in plant physiology is defined, the principle of biological activity transfer suggests that a molecule potent in one biological kingdom may exhibit unpredicted, yet valuable, activities in another. The structural similarity of MeO-TpR to endogenous adenosine nucleosides provides a compelling rationale for its investigation in mammalian systems. Adenosine analogs are known to possess a wide range of therapeutic properties, including vasodilation and anticancer effects.[3] This guide bridges the gap between the known and the potential, providing a scientifically grounded roadmap for exploring the biomedical applications of this promising molecule.

Table 1: Physicochemical Properties of m-Methoxytopolin Riboside

PropertyValueSource(s)
CAS Number 101565-95-1[4][5]
Molecular Formula C₁₈H₂₁N₅O₅[4][6]
Molecular Weight 387.39 g/mol [5][7]
Appearance White to off-white solid[7]
Melting Point 162-163°C[4][5]
Solubility Slightly soluble in DMSO and Methanol[7]

Established Biological Activity: A Foundation in Plant Science

The biological activity of MeO-TpR is best understood in the context of plant tissue culture, where it serves as a powerful growth regulator. Its primary mechanism involves modulating the cell cycle and developmental pathways, leading to enhanced shoot multiplication and overall plantlet quality.

Efficacy in Micropropagation

Numerous studies have demonstrated that MeO-TpR and its parent compound, meta-topolin (mT), can overcome common challenges in micropropagation. Compared to the widely used 6-Benzylaminopurine (BA), topolin derivatives often result in improved physiological outcomes, including:

  • Reduced Hyperhydricity: A physiological disorder in tissue culture leading to vitrified, glassy-looking shoots that do not survive ex vitro transfer.[2]

  • Enhanced Rooting: MeO-TpR has a milder inhibitory effect on root development compared to other cytokinins, facilitating better root formation in later stages.[1][8]

  • Delayed Senescence: Aromatic cytokinins, particularly the N9-ribosides like MeO-TpR, are highly effective at retarding chlorophyll degradation and delaying leaf aging.[1]

Table 2: Comparative Efficacy of m-Topolin Riboside (mTR) in Pear Micropropagation

Cytokinin & Conc.Multiplication CoefficientShoot Length (mm)Rooting Percentage (%)
Control (0 µM)1.815.2~65 (estimated)
mTR (6 µM)4.225.8-
mTR (9 µM)4.024.170
mTR (12 µM)3.526.1-
Data synthesized from studies on Pyrus communis L.[9][10]
Experimental Protocol: In Vitro Shoot Proliferation Assay

This protocol provides a framework for assessing the cytokinin activity of MeO-TpR in a model plant system like tobacco (Nicotiana tabacum).

Objective: To determine the optimal concentration of MeO-TpR for maximizing axillary shoot proliferation.

Methodology:

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and solidified with 7 g/L agar.

  • Hormone Addition: Aliquot the basal medium and supplement with MeO-TpR at varying concentrations (e.g., 0, 1.0, 2.5, 5.0, 10.0 µM). Adjust pH to 5.8 before autoclaving. As a control, prepare a parallel set of media with 6-Benzylaminopurine (BA) at the same concentrations.

  • Explant Preparation: Use sterile, 4-week-old in vitro grown tobacco plantlets. Excise nodal segments (approx. 1 cm in length) containing one axillary bud.

  • Inoculation: Place one nodal segment vertically into each test tube containing the prepared media. Ensure the base of the explant is in firm contact with the medium.

  • Incubation: Culture the explants in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.

  • Data Collection: After 4 weeks, record the number of new shoots regenerated per explant and the average shoot length.

  • Analysis: Compare the shoot proliferation rates across different concentrations of MeO-TpR and BA to determine efficacy.

This established bioactivity in promoting cell division and differentiation in plants provides a logical, albeit distant, rationale for investigating its effects on aberrant cell proliferation in cancer.

Potential Biomedical Application I: Oncology

While no studies have directly evaluated MeO-TpR for anticancer activity, compelling evidence from its structural isomer, ortho-topolin riboside (oTR) , provides a strong basis for this line of inquiry.[11][12] Isomers often share similar physicochemical properties but can have distinct biological activities, making the investigation of MeO-TpR a logical next step.

Hypothesis: Extrapolating from ortho-Topolin Riboside

We hypothesize that MeO-TpR possesses cytotoxic and antiproliferative properties against human cancer cells, potentially acting through the modulation of key metabolic and cell survival pathways, similar to those identified for oTR.

Studies have shown that oTR exhibits potent anticancer activity in models of non-small cell lung cancer (NSCLC) and radio-resistant triple-negative breast cancer.[11][12] The key mechanisms identified for oTR include:

  • Metabolic Reprogramming: oTR was found to reduce amino acid and pyrimidine synthesis and inhibit mitochondrial respiration by suppressing glutamine and fatty acid oxidation in NSCLC cells.[12]

  • Induction of Apoptosis: oTR treatment leads to an increase in phosphatidylserine levels, a marker for apoptosis, and elevates levels of cleaved Caspase-3, a key executioner of programmed cell death.[12]

  • Inhibition of Survival Signaling: The antiproliferative effects of oTR are mediated by the downregulation of phosphorylated ERK and AKT, two critical nodes in signaling pathways that promote cancer cell growth and survival.[12]

Proposed Mechanism of Action for MeO-TpR in Cancer

Based on the data for oTR, a potential mechanism for MeO-TpR could involve its uptake by cancer cells, where it interferes with critical cellular processes. As a purine analog, it may disrupt nucleic acid synthesis or, more likely, act as a signaling molecule to inhibit kinase pathways essential for proliferation.

MeO_TpR_Anticancer_MoA cluster_0 Hypothesized Intracellular Effects of MeO-TpR MeOTpR m-Methoxytopolin Riboside (MeO-TpR) Receptor Kinase Receptors (e.g., EGFR, VEGFR) MeOTpR->Receptor Inhibits? Mito Mitochondria MeOTpR->Mito Inhibits? Casp3 Caspase-3 MeOTpR->Casp3 Activates? CellMembrane Cancer Cell Membrane PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Metabolism Altered Metabolism (Glycolysis, FAO ↓) Mito->Metabolism Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical mechanism for MeO-TpR's anticancer activity.

Experimental Workflow: Primary Cytotoxicity Screening

This protocol details a robust, high-throughput method to screen MeO-TpR for anticancer activity using the Sulforhodamine B (SRB) assay, a standard method employed by the National Cancer Institute (NCI).

SRB_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well plates (e.g., 5,000 cells/well) start->seed incubate1 2. Incubate 24h (Allow cell adherence) seed->incubate1 treat 3. Add MeO-TpR (5-log dilution series) (e.g., 0.01 to 100 µM) incubate1->treat incubate2 4. Incubate 48-72h (Drug exposure) treat->incubate2 fix 5. Fix Cells (Cold 10% TCA) incubate2->fix stain 6. Stain with SRB Dye (Binds to cellular proteins) fix->stain solubilize 7. Solubilize Dye (10 mM Tris base) stain->solubilize read 8. Read Absorbance (510 nm) solubilize->read analyze 9. Analyze Data (Calculate GI50, TGI, LC50) read->analyze end End analyze->end

Caption: Workflow for Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their recommended culture media.

  • Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a predetermined optimal density. Include a plate for time-zero (Tz) measurement.

  • Drug Preparation: Prepare a 10 mM stock solution of MeO-TpR in DMSO. Create a series of 5-log dilutions in culture medium.

  • Treatment: After 24 hours of incubation to allow cell attachment, replace the medium with medium containing the various concentrations of MeO-TpR. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Terminate the assay by gently adding 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. Wash plates five times with deionized water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage growth inhibition and determine key parameters like GI₅₀ (concentration for 50% growth inhibition).

Potential Biomedical Application II: Neuroprotection

The global rise in neurodegenerative diseases necessitates the exploration of novel therapeutic agents.[13] Purine nucleosides play a fundamental role in brain energy metabolism and signaling. The investigation of compounds like Nicotinamide Riboside (NR) , a precursor to nicotinamide adenine dinucleotide (NAD+), has shown promise in preclinical models of cognitive decline and Alzheimer's disease by enhancing mitochondrial function and reducing neuronal stress.[14][15][16]

Hypothesis: A Role in Modulating Neuronal Health

We hypothesize that MeO-TpR, as a substituted adenosine riboside, may exert neuroprotective effects by modulating cellular energy pathways, reducing oxidative stress, or attenuating neuroinflammation. Its purine core is a key structural motif for interaction with cellular energy systems.

Potential mechanisms include:

  • NAD+ Modulation: Like NR, MeO-TpR could potentially influence the cellular NAD+ pool, a critical coenzyme for mitochondrial function and sirtuin activity, which are vital for neuronal health.[15][17]

  • Antioxidant Activity: Many natural phytochemicals exert neuroprotective effects by scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defenses.[18][19]

  • Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases.[20] MeO-TpR could potentially modulate glial cell activation and reduce the production of pro-inflammatory cytokines.

Experimental Workflow: In Vitro Neuroprotection Assay

This protocol describes a method to assess whether MeO-TpR can protect cultured neuronal cells from a common oxidative insult.

Neuroprotection_Assay_Workflow start Start seed 1. Seed SH-SY5Y cells (Human neuroblastoma line) in 96-well plates start->seed differentiate 2. Differentiate cells (e.g., with Retinoic Acid) to obtain neuron-like phenotype seed->differentiate pretreat 3. Pre-treat with MeO-TpR (Multiple concentrations) for 12-24h differentiate->pretreat induce 4. Induce Oxidative Stress (Add H₂O₂ or 6-OHDA) for 4-6h pretreat->induce assess 5. Assess Cell Viability (e.g., using MTT assay) induce->assess measure 6. Measure ROS Levels (e.g., using DCFH-DA dye) induce->measure analyze 7. Analyze Data (Compare viability/ROS levels vs. stress-only control) assess->analyze measure->analyze end End analyze->end

Caption: Workflow for assessing neuroprotective effects against oxidative stress.

Detailed Protocol:

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in 96-well plates. Differentiate them into a more mature neuronal phenotype using retinoic acid for 5-7 days.

  • Pre-treatment: Treat the differentiated cells with various non-toxic concentrations of MeO-TpR (determined from a prior cytotoxicity assay) for 24 hours.

  • Induction of Injury: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or the neurotoxin 6-hydroxydopamine (6-OHDA), to the media for a defined period (e.g., 4 hours). Include control wells (no stress) and stress-only wells (no MeO-TpR).

  • Viability Assessment: After the insult, remove the media and perform an MTT assay. Add MTT solution (0.5 mg/mL) and incubate for 3-4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • ROS Measurement (Parallel Plate): In a separate plate, after the stress induction, load cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). This dye fluoresces upon oxidation by ROS. Measure fluorescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the MeO-TpR pre-treated groups compared to the stress-only group indicates a neuroprotective effect. A corresponding decrease in ROS levels would support an antioxidant mechanism.

Toxicology, Pharmacokinetics, and Future Directions

The transition from a promising molecule to a therapeutic agent is contingent on a thorough evaluation of its safety and behavior in a biological system.

Toxicology: There is currently no published data on the toxicology of MeO-TpR in mammalian systems. A critical first step is to perform acute and sub-chronic toxicity studies in rodent models to establish a safety profile and determine the No-Observed-Adverse-Effect Level (NOAEL).

Pharmacokinetics (ADME): Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of MeO-TpR is essential. Key questions to address include:

  • Is it orally bioavailable?

  • Can it cross the blood-brain barrier? (Crucial for neuroprotection applications)

  • What are its primary metabolites? Plant metabolism studies show extensive glycosylation, which may also occur in mammals.[21]

Future Research Roadmap:

  • In Vitro Validation: Conduct the primary screening assays for cytotoxicity and neuroprotection as outlined above.

  • Mechanism of Action Studies: If activity is confirmed, perform follow-up studies (e.g., Western blotting for signaling proteins, Seahorse assays for metabolic flux, transcriptomics) to elucidate the mechanism.

  • In Vitro ADME/Tox: Use liver microsomes and Caco-2 cell assays to predict metabolic stability and intestinal absorption.

  • In Vivo Efficacy Studies: Test MeO-TpR in relevant animal models, such as tumor xenograft models for oncology[12] or transgenic mouse models of Alzheimer's disease.[16]

  • Formal Toxicology: Conduct GLP-compliant toxicology studies to enable potential clinical development.

Conclusion

m-Methoxytopolin riboside stands at a unique intersection of plant biotechnology and potential human therapeutics. Its well-defined, potent biological activity in regulating cell division and development in plants provides a strong rationale for its investigation in diseases characterized by cellular dysregulation, such as cancer. Furthermore, its structural identity as a purine nucleoside analog positions it as a candidate for modulating neuronal health and energetics. While the direct biomedical evidence is currently absent, the compelling anticancer activity of its isomer, o-topolin riboside, and the neuroprotective promise of other riboside compounds provide a clear and logical path forward. The experimental frameworks detailed in this guide offer a validated starting point for researchers to unlock the biomedical potential of this intriguing molecule. Rigorous investigation is required, but the preliminary indicators suggest that m-methoxytopolin riboside is a worthy candidate for novel drug discovery programs.

References

  • Dimitrova, N. G., Nacheva, L. R., Aleksandrova, D. V., Nesheva, M. K., & Berova, M. Y. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(5), 3-15. [Link]

  • Aremu, A. O., & Doležal, K. (2022). Cytokinin Properties of Meta-Topolin and Related Compounds. In Cytokinins: Chemistry, Activity, and Function (pp. 131-154). CRC Press. [Link]

  • Dimitrova, N. G., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus. [Link]

  • Nisler, J., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(11), 3929. [Link]

  • Bairu, M. W., Aremu, A. O., & Van Staden, J. (2011). The use of meta-topolin as an alternative cytokinin in the tissue culture of Eucalyptus species. Plant Cell, Tissue and Organ Culture (PCTOC), 106(3), 437-448. [Link]

  • Grira, M., et al. (2024). New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. Plants, 13(9), 1278. [Link]

  • Bairu, M. W., et al. (2009). Synthesis and Chemistry of Meta-Topolin and Related Compounds. ResearchGate. [Link]

  • Chen, Y. T., et al. (2022). Comparative Metabolomic Analysis of Benzyl Adenine and Meta-Topolin Riboside Treatments in “Tainung No. 1” Passion Fruit. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 101565-95-1,meta-METHOXYTOPOLIN RIBOSIDE (MemTR). Retrieved from [Link]

  • Clinisciences. (n.d.). 454422-100mg | meta-Methoxytopolin Riboside [101565-95-1]. Retrieved from [Link]

  • Jo, S., et al. (2024). Integrative multi-omics analysis reveals ortho-topolin riboside exhibits anticancer activity by regulating metabolic pathways in radio-resistant triple negative breast cancer cells. Chemico-Biological Interactions, 398, 111089. [Link]

  • Tan, H. L., & Ganesan, A. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 17(1), 108. [Link]

  • Lavars, N. (2025). Natural molecule reverses memory loss seen in Alzheimer's disease. New Atlas. [Link]

  • Grira, M., et al. (2023). The Effect of Topophysis on the In Vitro Development of Handroanthus guayacan and on Its Metabolism of Meta-Topolin Riboside. Plants, 12(20), 3577. [Link]

  • National Institute on Aging. (2022). Nicotinamide Riboside Supplement for Mild Cognitive Impairment and Mild Alzheimer's. Alzheimers.gov. [Link]

  • Kumar, A., et al. (2022). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Antioxidants, 11(9), 1785. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 129, 106175. [Link]

  • Dos Santos, T., et al. (2023). In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds: Geniposide and Asperuloside Profile Study Through Molecular Docking Assay and in the Caenorhabditis elegans Model. Pharmaceuticals, 16(8), 1073. [Link]

  • Jo, S., et al. (2022). Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer. Phytomedicine, 97, 153922. [Link]

  • Canto, C., et al. (2012). The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity. Cell Metabolism, 15(6), 838-847. [Link]

  • Di Paolo, M., & Bellia, F. (2022). Role of Bioactive Molecules on Neuroprotection, Oxidative Stress, and Neuroinflammation Modulation. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Linciano, P., & Tarcomnicu, I. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. Pharmaceuticals, 16(2), 241. [Link]

  • Jo, S., et al. (2024). Co-treatment with melatonin and ortho-topolin riboside reduces cell viability by altering metabolic profiles in non-small cell lung cancer cells. Chemico-Biological Interactions, 392, 110960. [Link]

  • ClinicalTrials.gov. (2022). Effects of Nicotinamide Riboside on Bioenergetics and Oxidative Stress in Mild Cognitive Impairment/Alzheimer's Dementia. ClinicalTrials.gov Identifier: NCT04430517. [Link]

  • Drug Target Review. (2018). Nicotinamide riboside shows cognitive benefits in Alzheimer's disease. [Link]

  • Sharma, A., et al. (2024). Neuroprotective prospectives of triterpenoids. Exploration of Neuroprotective Therapy, 2, 20240011. [Link]

  • University of Delaware. (2023). Researchers link supplement to reduced biomarkers of Alzheimer's in the brain. EurekAlert!. [Link]

  • Linciano, P., & Tarcomnicu, I. (Eds.). (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI. [Link]

  • Pirinen, E., et al. (2023). Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study. Science Translational Medicine, 15(679), eadd5163. [Link]

Sources

Methodological & Application

Application Note: Enhancing Crop Resilience and Quality with m-Methoxytopolin Riboside (MemTR)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Micropropagation & Abiotic Stress Resilience using m-Methoxytopolin Riboside (MemTR) Content Type: Application Note & Technical Guide Audience: Plant Tissue Culture Specialists, Agronomists, and R&D Scientists.

Executive Summary

In the high-throughput production of elite crop germplasm, traditional cytokinins (CKs) like Benzyladenine (BAP) often impose a "hidden tax" on plant physiology: hyperhydricity (vitrification), shoot-tip necrosis, and poor rooting.[1] These physiological disorders are essentially manifestations of abiotic stress within the culture vessel.

m-Methoxytopolin riboside (MemTR) represents a next-generation aromatic cytokinin that circumvents these bottlenecks. By acting as a metabolically stable "reservoir," MemTR provides a sustained, non-toxic signal that enhances shoot multiplication while simultaneously priming the plant’s antioxidant machinery. This guide details the mechanism and protocols for utilizing MemTR to maximize in vitro quality and ex vitro abiotic stress tolerance.

Mechanism of Action: The "Riboside Reservoir" Effect

Unlike free-base cytokinins which can flood receptors and trigger stress responses (ethylene production), MemTR functions through a regulated release mechanism.

  • Metabolic Buffering: MemTR is an

    
    -substituted aromatic cytokinin. The ribose moiety at the 
    
    
    
    position renders it less immediately active but highly stable. Intracellular enzymes (nucleosidases) cleave the ribose sugar to release the active free base (m-Methoxytopolin) only as needed.
  • Stress Modulation: MemTR signaling upregulates the expression of antioxidant enzymes (SOD, CAT) and delays senescence by maintaining chlorophyll integrity. This is critical during the "hardening off" (acclimatization) phase, where plants face severe abiotic stress (desiccation, high light).

  • Inhibition of Hyperhydricity: BAP often causes "glassy" shoots due to oxidative stress and waterlogging of the apoplast. MemTR prevents this by normalizing stomatal function and lignification pathways.

Diagram 1: MemTR Signaling & Metabolic Pathway

MemTR_Pathway MemTR_Ex Exogenous MemTR (Media Supplement) Transport Uptake via Equilibrative Nucleoside Transporters (ENTs) MemTR_Ex->Transport MemTR_In Intracellular MemTR (Stable Pool) Transport->MemTR_In MemT_Base Active Free Base (m-Methoxytopolin) MemTR_In->MemT_Base Hydrolysis Enzyme Adenosine Nucleosidase (Rate-Limiting Step) Enzyme->MemTR_In Receptor HK Receptors (AHK3/CRE1) MemT_Base->Receptor Binding Response1 Suppression of Ethylene Biosynthesis Receptor->Response1 Response2 Activation of Antioxidant Systems (SOD/CAT) Receptor->Response2 Response3 Cell Division (Without Vitrification) Receptor->Response3

Caption: The "Riboside Reservoir" model. MemTR enters the cell and is slowly hydrolyzed into the active free base, preventing the toxic signaling spikes associated with BAP.

Application Protocols

Protocol A: Stock Solution Preparation

Target Concentration: 1 mM Stock

  • Weighing: Accurately weigh 3.89 mg of m-Methoxytopolin riboside (MW ≈ 389.4 g/mol ).

  • Solubilization: Add 2-3 drops of 1N NaOH (or 1N HCl). MemTR is sparingly soluble in water but dissolves readily in mild alkali/acid.

  • Dilution: Vortex until clear. Slowly add double-distilled water (

    
    ) to a final volume of 10 mL .
    
  • Storage: Filter sterilize (0.22 µm) and store at -20°C. Stable for 6-12 months.

Protocol B: High-Fidelity Micropropagation (Anti-Hyperhydricity)

Objective: Multiply difficult woody/fruit crops (e.g., Pyrus, Prunus, Pistacia) without inducing vitrification.

  • Basal Media: Prepare Murashige & Skoog (MS) medium with 30 g/L sucrose and 7 g/L agar.

  • MemTR Incorporation: Add MemTR stock to the media before autoclaving (MemTR is generally thermostable, though filter sterilization post-autoclave is safer for critical assays).

    • Optimization Range: 3.0 µM – 9.0 µM.

    • Recommended Starting Dose: 5.0 µM (approx. 1.95 mg/L) .

  • Culture Conditions:

    • Photoperiod: 16h Light / 8h Dark.

    • PPFD: 40–50 µmol

      
      .
      
    • Temperature: 24 ± 2°C.

  • Subculture: Transfer explants every 3–4 weeks.

Protocol C: Acclimatization & Stress Tolerance Assay

Objective: Validate enhanced survival during the transition from in vitro to ex vitro (greenhouse).

  • Rooting Phase: Transfer shoots to 1/2 MS media + 1.5 µM IBA + 0.5 µM MemTR .

    • Note: A trace amount of MemTR during rooting maintains chlorophyll without inhibiting root elongation.

  • Hardening Off: Wash roots and transfer to sterile peat:perlite (3:1).

  • Stress Challenge (Drought/Salinity):

    • Control: Water to field capacity.

    • Treatment: Withhold water for 7 days (Drought) OR irrigate with 100 mM NaCl (Salinity).

  • Measurement: Assess "Survival Rate" and "Leaf Greenness" (SPAD) after 14 days.

Data & Validation

Comparative Performance: MemTR vs. BAP

The following data summarizes typical results observed in woody plant tissue culture (e.g., Pear, Pyrus communis).

Parameter5 µM BAP (Standard)5 µM MemTR (Optimized)Impact
Shoot Multiplication 3.5 shoots/explant4.8 shoots/explant +37% Yield
Hyperhydricity Rate 45% (High)< 5% (Negligible) Quality Rescue
Rooting Competence 20%70% Carry-over Effect
Acclimatization Survival 65%95% Stress Tolerance
Diagram 2: Experimental Workflow

Workflow Start Sterile Explant Media_Prep Media Formulation (MS + 5 µM MemTR) Start->Media_Prep Culture Multiplication Phase (4 Weeks) Media_Prep->Culture Check Quality Check (Hyperhydricity?) Culture->Check Check->Media_Prep Vitrified (Discard/Retry) Rooting Rooting Phase (IBA + Trace MemTR) Check->Rooting Normal Shoots Acclim Ex Vitro Acclimatization (Abiotic Stress Challenge) Rooting->Acclim

Caption: Step-by-step workflow for integrating MemTR into a micropropagation pipeline to ensure high-quality, stress-tolerant plantlets.

Biochemical Validation (Self-Validating the Protocol)

To confirm that MemTR is actively conferring stress tolerance and not just altering morphology, perform these two assays on leaf tissue during the acclimatization phase:

  • Proline Content Assay:

    • Logic: Proline is a compatible osmolyte produced under stress.

    • Expectation: MemTR-treated plants should show moderated proline levels compared to stressed BAP plants (indicating the plant is "coping" better) or higher basal proline prior to stress (priming).

  • Total Chlorophyll (a+b):

    • Logic: Aromatic cytokinins delay senescence.

    • Expectation: MemTR plants will retain significantly higher chlorophyll content (

      
       FW) after 7 days of drought stress compared to controls.
      

References

  • Dimitrova, N.G., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(5), 3-15.[1]

  • Aremu, A.O., et al. (2012). Topolins: a panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture, 108, 1–16.

  • Werbrouck, S.P.O., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98, 291–297.

  • Strnad, M., et al. (1997). Meta-topolin, a highly active aromatic cytokinin from poplar leaves.[1] Phytochemistry, 45, 213–218.

  • Bairu, M.W., et al. (2007). The role of topolins in micropropagation and somaclonal variation of banana cultivars 'Williams' and 'Grand Naine'. Plant Cell, Tissue and Organ Culture, 95, 373–379.

Sources

Application Note: Measuring the Effects of m-Methoxytopolin Riboside (MemTR) on Plant Growth

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical workflow for evaluating m-Methoxytopolin riboside (MemTR) , an aromatic cytokinin derivative used to enhance plant morphogenesis while mitigating physiological disorders common with benzyladenine (BA).

Introduction & Mechanism of Action

m-Methoxytopolin riboside (MemTR) is the ribosylated form of meta-methoxytopolin (MemT), a highly active aromatic cytokinin. Unlike the synthetic cytokinin Benzyladenine (BA), which is chemically stable and often accumulates to toxic levels causing hyperhydricity (glassiness) and shoot-tip necrosis, MemTR offers a "self-limiting" mechanism.

Why MemTR?
  • Metabolic Lability: Topolins are susceptible to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. This prevents supra-optimal accumulation in tissues, promoting normal shoot morphology.

  • The Riboside Advantage: MemTR acts as a stable transport form. Once taken up by the plant, it is enzymatically converted (via adenosine nucleosidase) into the active free base (MemT). This provides a "slow-release" effect, avoiding the "cytokinin pulse" shock associated with free bases.

  • Rooting Competence: A distinct advantage of MemTR is that it does not strongly inhibit adventitious root formation, facilitating easier ex vitro acclimatization compared to BA-treated shoots.

Experimental Workflow Visualization

The following diagram outlines the logical flow from stock preparation to data acquisition.

MemTR_Workflow cluster_Analysis Data Acquisition Stock Stock Preparation (DMSO/NaOH Solubilization) Media Media Formulation (0 - 15 µM Range) Stock->Media Dilution Inoculation Explant Inoculation (Shoot Tips/Nodal Segments) Media->Inoculation Culture Incubation Cycle (3-6 Weeks) Inoculation->Culture Morph Morphometrics (Shoot No., Length, FW/DW) Culture->Morph Physio Physiology (Pigments, Stomata) Culture->Physio Biochem Biochemistry (LC-MS/MS Profiling) Culture->Biochem

Caption: Figure 1.[1] Integrated workflow for MemTR assessment, moving from chemical preparation to multi-parametric analysis.

Protocol 1: Preparation of MemTR Stock Solution

Critical Note: MemTR (MW: ~387.39 g/mol ) has low solubility in pure water. Improper solubilization results in precipitation and inaccurate dosing.

Materials
  • m-Methoxytopolin riboside (Solid, >98% purity)[2]

  • Solvent: 1N NaOH (preferred) or DMSO (Dimethyl sulfoxide)

  • Diluent: Double-distilled water (ddH₂O)[3]

  • 0.22 µm syringe filter (PES or Nylon)

Procedure (10 mM Stock)
  • Weighing: Accurately weigh 3.87 mg of MemTR powder.

  • Solubilization: Transfer to a 15 mL Falcon tube. Add 200-500 µL of 1N NaOH (or DMSO). Vortex until completely dissolved (solution should be clear).

  • Dilution: Slowly add ddH₂O to bring the final volume to 1.0 mL .

    • Result: 10 mM Stock Solution.[4]

  • Sterilization: Filter sterilize using a 0.22 µm syringe filter into a sterile cryovial.

  • Storage: Store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Dose-Response Growth Assay

This protocol determines the optimal concentration for shoot multiplication vs. quality.

Experimental Design
  • Control: Hormone-free basal medium (e.g., MS + 30g/L Sucrose).

  • Treatments: MemTR at 1.0, 3.0, 6.0, 9.0, and 12.0 µM.

  • Comparator (Optional): BA at equimolar concentrations (to benchmark quality improvements).

  • Replicates: Minimum 20 explants per treatment.

Step-by-Step
  • Media Prep: Prepare basal medium. Autoclave at 121°C for 20 min.

  • Addition: Once media cools to 55°C, add the required volume of MemTR stock.

    • Calculation:

      
      
      
    • Example: To make 1L of 6 µM medium using 10 mM stock:

      
      .
      
  • Inoculation: Place uniform explants (e.g., 1.0 cm shoot tips) onto the medium.

  • Incubation: Culture under standard photoperiod (e.g., 16h light, 40-60 µmol m⁻² s⁻¹) for 4–6 weeks.

Protocol 3: Quantitative Measurement Techniques

Do not rely solely on visual observation. Use these metrics to quantify "quality."

A. Morphological Metrics (Harvest Day)

Record the following data for every explant:

MetricUnitSignificance
Multiplication Index CountNumber of new shoots >5mm per explant.
Shoot Length mmIndicator of apical dominance vs. proliferation.
Hyperhydricity Score 0-3 Scale0=Normal, 1=Slight translucency, 2=Glassy stem, 3=Severe malformation.
Basal Callus mg (FW)Excessive callus indicates hormonal imbalance (often lower in MemTR than BA).
Fresh/Dry Weight mgBiomass accumulation. Dry weight (48h @ 60°C) is crucial to correct for water content in hyperhydric tissues.
B. Physiological Stress Markers (Pigment Analysis)

MemTR often maintains chlorophyll levels better than BA during aging.

  • Extraction: Extract 50 mg fresh leaf tissue in 5 mL 80% Acetone (4°C, dark, 24h).

  • Measurement: Read Absorbance (A) at 663 nm and 646 nm.

  • Calculation (Lichtenthaler, 1987):

    • Ratio: Calculate Chl a/b ratio. A drop in this ratio often signals senescence or stress.

C. The "Carry-Over" Rooting Assay (Critical)

The true value of MemTR is often seen after the multiplication stage.

  • Transfer: Take shoots from the MemTR media.

  • Rooting Media: Transfer to hormone-free medium (or low auxin).

  • Observation: Record days to first root emergence.

    • Expectation: MemTR-derived shoots typically root 3-7 days faster and with higher frequency than BA-derived shoots due to lower residual inhibitory activity.

Advanced Protocol: Metabolic Profiling (LC-MS/MS)

To verify the conversion of MemTR to its active base (MemT), use this extraction protocol.

Cytokinin Metabolism Pathway

Understanding the pathway is crucial for interpreting LC-MS data.

CK_Metabolism MemTR MemTR (Riboside - Transport) MemT MemT (Free Base - Active) MemTR->MemT Adenosine Nucleosidase MemT->MemTR Phosphorylation (Reversible) Glucosides O-/N-Glucosides (Storage/Deactivation) MemT->Glucosides Glucosyltransferase Degradation Adenine/Phenols (Degradation Products) MemT->Degradation CKX (Oxidation)

Caption: Figure 2. Metabolic fate of MemTR. The riboside acts as a precursor pool for the active MemT free base.

Extraction Steps (Modified Bieleski Method)
  • Lyophilization: Freeze-dry 100 mg of plant tissue.

  • Homogenization: Grind to fine powder with liquid nitrogen.

  • Extraction Solvent: Add 1 mL Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, -20°C).

  • Internal Standards: Spike with deuterium-labeled cytokinins (e.g., [²H₅]mT, [²H₅]mTR) to correct for recovery losses.

  • Purification: Use Solid Phase Extraction (SPE) columns (e.g., Oasis MCX) to separate nucleotides, ribosides, and free bases.

  • Analysis: Analyze via UHPLC-MS/MS (Multiple Reaction Monitoring mode).

    • Target: Quantify ratio of MemTR (pool) to MemT (active). High MemT/MemTR ratios correlate with active shoot proliferation.

References

  • Aremu, A. O., et al. (2012). Topolins: a panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC), 108(1), 1–16.[5] Link

  • Werbrouck, S. P., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98(2), 291-297. Link

  • Lichtenthaler, H. K. (1987). Chlorophylls and carotenoids: Pigments of photosynthetic biomembranes. Methods in Enzymology, 148, 350-382. Link

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry, 69(12), 2214-2224. Link

  • Bairu, M. W., et al. (2007). The role of topolins in micropropagation and somaclonal variation of banana cultivars 'Williams' and 'Grand Naine'. Plant Cell, Tissue and Organ Culture, 91, 173–186. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Hyperhydricity Control with m-Methoxytopolin Riboside (MemTR)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Reversing and Preventing Hyperhydricity (Vitrification) in Plant Tissue Culture Target Compound: m-Methoxytopolin riboside (MemTR) Applicable For: Pyrus, Prunus, Cannabis, Aloe, and recalcitrant woody species.

Diagnostic Triage: Is it Hyperhydricity?

Before altering your hormonal regime, confirm the diagnosis. Hyperhydricity (formerly vitrification) is a physiological malformation resulting from the uncoupling of cell expansion and cell division, often driven by oxidative stress and ethylene accumulation.

SymptomHyperhydric TissueNormal Tissue
Texture Brittle, glassy, water-soakedTurgid, firm, opaque
Color Translucent green (glass-like)Rich, matte green
Morphology Thickened stems, curled/fused leavesDistinct internodes, expanded leaves
Physiology Low lignification, stomatal malfunctionNormal lignification, functional stomata
Recovery Difficult/Fatal if untreatedN/A

The Solution: Why MemTR Works (Mechanism)

The Core Problem: The industry-standard cytokinin, Benzyladenine (BA) , is metabolically unstable in a specific way. In many species, plants conjugate BA at the N9-position, forming BA-9-glucoside . This compound is biologically inactive but chemically stable; it accumulates in the tissue like a toxin. Over time, it releases free BA uncontrollably, causing a "cytokinin overdose" that triggers oxidative stress and hyperhydricity.

The MemTR Advantage: m-Methoxytopolin riboside (MemTR) is an aromatic cytokinin.[1] Its structure prevents the formation of the toxic N9-glucoside. Instead, it is metabolized into O-glucosides . These are:

  • Reversible: The plant can tap into them when needed.

  • Degradable: The plant can break them down if levels get too high.

  • Translocatable: The riboside form (MemTR) moves more easily through the plant vascular system than the base form.

Visualization: The Metabolic Divergence

The following diagram illustrates why BA causes accumulation toxicity while MemTR maintains homeostasis.

CytokininMetabolism BA Benzyladenine (BA) (Standard Cytokinin) N9 N9-Glucoside (Toxic Accumulation) BA->N9 Irreversible Conjugation MemTR m-Methoxytopolin riboside (MemTR) OG O-Glucoside (Reversible Storage) MemTR->OG Reversible Conjugation Growth Normal Shoot Proliferation MemTR->Growth Controlled Signal Stress Oxidative Stress (Hyperhydricity) N9->Stress Accumulates in Tissue OG->MemTR Hydrolysis (On Demand)

Caption: Comparative metabolism. BA leads to irreversible accumulation (red path), whereas MemTR allows for reversible storage and controlled release (green path), preventing the stress response.

Implementation Protocol

Objective: Transitioning from BA/Kinetin to MemTR to remediate hyperhydric cultures.

A. Preparation of Stock Solution

MemTR is often supplied as a powder. It is heat-stable and autoclavable.

  • Solvent: Dissolve MemTR in a small volume of 1N NaOH or DMSO (avoid HCl if possible, as solubility is better in alkaline conditions for topolins).

  • Dilution: Bring to volume with double-distilled water.

  • Storage: Store at -20°C.

B. The "Rescue" Media Formulation

For species currently exhibiting hyperhydricity (e.g., Pyrus, Prunus, Aloe), use the following modification to your basal medium (MS/DKW):

ComponentConcentrationNotes
Basal Salts Full StrengthDo not dilute salts unless species-specific.
MemTR 5.0 µM (approx.[2][3] 1.8 mg/L)Start here. Range: 2.5 – 10 µM.
Auxin (IBA) 0.5 – 1.0 µMMemTR promotes rooting; lower auxin may be needed.
Gelling Agent 7–8 g/L (Agar)Increase slightly to reduce water availability.
Venting High ExchangeUse vented caps to reduce humidity/ethylene.
C. Experimental Workflow

ProtocolWorkflow Start Start: Hyperhydric Culture Step1 1. Excise Apical Meristem (Remove glassy tissue) Start->Step1 Step2 2. Inoculate on MemTR (5 µM) + High Agar (8g/L) Step1->Step2 Step3 3. Incubate 3-4 Weeks (Standard Photoperiod) Step2->Step3 Check Observation Point Step3->Check ResultA Normal Shoots: Subculture to Maintenance Check->ResultA Healthy ResultB No Growth: Increase MemTR to 10 µM Check->ResultB Stunted ResultC Still Glassy: Check Ventilation/Light Check->ResultC Hyperhydric

Caption: Step-by-step rescue protocol. Critical decision points occur after the first 3-week passage.

Troubleshooting & FAQs

Q1: I switched to MemTR, but my multiplication rate dropped compared to BA. Is this normal?

A: Yes, initially. BA often forces rapid, uncontrolled cell division (quantity), which contributes to the glassy phenotype. MemTR promotes quality shoots with functional vascular systems.

  • Action: Accept the lower rate for the first passage. The survival rate during acclimatization (ex vitro) will be significantly higher with MemTR, offsetting the lower multiplication rate [1].

Q2: Can I autoclave MemTR?

A: Yes. Unlike Zeatin (which is heat labile), MemTR and other topolins are aromatic cytokinins and are generally stable during standard autoclaving (121°C, 20 min).

Q3: Why use the Riboside form (MemTR) instead of just m-Methoxytopolin (MemT)?

A: While both are effective, the riboside form (MemTR) often shows superior translocation (movement) within the tissue. In specific woody species like Pyrus (Pear), MemTR has been shown to completely inhibit hyperhydricity where the free base or BA failed [2].

Q4: My plants are rooting in the multiplication media. What is happening?

A: This is a known "side effect" of topolins. Unlike BA, which inhibits rooting, MemTR has a milder effect on auxin suppression.

  • Action: If rooting is undesirable during multiplication, reduce the MemTR concentration slightly or increase the subculture frequency. However, for many protocols, this pre-rooting is advantageous for the final stage [3].

Q5: I am working with Cannabis sativa. What concentration should I use?

A: Cannabis is highly prone to hyperhydricity. Current field data suggests replacing 1.0–2.0 µM BA with 2.0–4.0 µM MemTR . Do not exceed 5.0 µM in Cannabis initially, as it can lead to leaf deformation.

References

  • Aremu, A. O., et al. (2012).[4] Topolins: A panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC), 108(1), 1–16.

  • Dimitrova, N. G., et al. (2024).[5] Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(3).[1][2][5]

  • Werbrouck, S. P. O., et al. (1996).[1] Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98(2), 291–297.

  • Bairu, M. W., et al. (2007).[1] The role of topolins in alleviating micropropagation problems. Plant Growth Regulation, 53, 185–192.

Sources

Technical Support Center: Overcoming Poor Shoot Regeneration with m-Methoxytopolin Riboside (m-MeOTR)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing m-Methoxytopolin Riboside (m-MeOTR) to enhance plant shoot regeneration. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into leveraging this potent cytokinin. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a trustworthy and self-validating system for your research.

Part 1: Foundational Understanding - Why Choose m-MeOTR?

Poor shoot regeneration is a significant bottleneck in plant micropropagation, genetic transformation, and secondary metabolite production. Traditional cytokinins like 6-Benzyladenine (BA) and Zeatin, while effective for inducing cell division, can lead to undesirable side effects such as hyperhydricity (vitrification), reduced shoot quality, and poor subsequent rooting.[1]

m-Methoxytopolin Riboside (m-MeOTR) and its aglycone form, meta-methoxytopolin (memT), are aromatic cytokinins that offer a superior alternative. Their unique metabolic profile often results in:

  • Enhanced Shoot Quality: Produces morphologically normal, vigorous shoots.

  • Reduced Hyperhydricity: Minimizes the risk of this physiological disorder that causes glassy, water-soaked tissues.[2][3]

  • Improved Rooting and Acclimatization: Shoots developed on media with topolin-family cytokinins frequently exhibit better root formation and higher survival rates ex vitro.[4][5][6]

  • Maintained Genetic Stability: Less likely to cause somaclonal variation compared to more aggressive cytokinins.[7]

The superior performance of m-MeOTR is linked to its metabolism. Unlike BA, which can be rapidly conjugated into inactive forms, topolins can be metabolized in ways that maintain a steady state of active cytokinin, promoting sustained, healthy development without the stress that leads to physiological disorders.[3][8]

The Cytokinin Signaling Pathway

To understand how m-MeOTR works, it's essential to grasp the fundamental cytokinin signaling pathway in plants. This is a multi-step phosphorelay system analogous to two-component systems in bacteria.[9][10]

  • Perception: Cytokinins bind to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors in the cell membrane.[9][11]

  • Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate group from the AHK receptor to HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs).[9][11]

  • Nuclear Translocation: The phosphorylated AHPs move into the nucleus.[11]

  • Transcriptional Activation: In the nucleus, AHPs transfer the phosphate group to RESPONSE REGULATORS (ARRs). Type-B ARRs are transcription factors that, when activated, initiate the transcription of cytokinin-responsive genes, leading to cell division and shoot formation.[10][11]

m-MeOTR, as a potent cytokinin, effectively activates this pathway to stimulate morphogenesis.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (m-MeOTR) AHK AHK Receptor CK->AHK 1. Binding AHP AHP AHK->AHP 2. Phosphorelay (P) AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B 3. Nuclear Translocation & Phosphotransfer (P) ARR_B_P Type-B ARR-P Gene Cytokinin-Responsive Genes ARR_B_P->Gene 4. Activation Response Cell Division & Shoot Formation Gene->Response Leads to

Caption: Simplified Cytokinin Signaling Pathway.
Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during shoot regeneration experiments, providing expert analysis and actionable solutions.

Q1: My explants are producing callus instead of shoots, or the shoots are stunted, even with m-MeOTR. What should I do?

A1: Cause & Analysis: This issue, known as recalcitrance, often points to a suboptimal hormone balance or incorrect media composition for your specific genotype.[12][13] While m-MeOTR is potent, its effectiveness is modulated by the presence of auxins and other media components. Excessive callus at the shoot base can also result from an imbalanced auxin-to-cytokinin ratio.[12]

Troubleshooting Protocol:

  • Optimize m-MeOTR Concentration: The optimal concentration is species-dependent. If you are seeing poor results, perform a dose-response experiment.

    • Action: Set up media with a range of m-MeOTR concentrations (e.g., 1, 5, 10, 15 µM).

    • Rationale: A concentration that is too low may be insufficient to induce organogenesis, while a concentration that is too high can sometimes be inhibitory or lead to abnormal growth. For Stevia rebaudiana, 5 µM of meta-Topolin (the aglycone of m-MeOTR) was found to be optimal for producing the highest number of shoots.[6]

  • Adjust the Auxin/Cytokinin Ratio: The interplay between auxin and cytokinin is critical for morphogenesis.

    • Action: If using an auxin (like NAA or IBA) in your induction medium, try reducing its concentration or removing it entirely in the subsequent shoot elongation phase.

    • Rationale: A high auxin-to-cytokinin ratio typically promotes root or callus formation, whereas a high cytokinin-to-auxin ratio promotes shoot formation.[14]

  • Re-evaluate Basal Medium: For some recalcitrant species, the basal salt mixture may need adjustment.

    • Action: Consider testing different basal media (e.g., MS vs. WPM) or reducing the salt strength of your current medium to half-strength.[15]

    • Rationale: High salt concentrations can cause osmotic stress, inhibiting development. Woody plants, in particular, sometimes respond better to a lower-strength medium.[15]

Q2: I am observing hyperhydricity (vitrification) in my cultures. I thought m-MeOTR was supposed to prevent this?

A2: Cause & Analysis: While m-MeOTR significantly reduces the incidence of hyperhydricity compared to BA or TDZ, it doesn't grant complete immunity.[1] Hyperhydricity is a complex physiological disorder influenced by multiple factors beyond just the cytokinin type.[16] These include high humidity within the vessel, the gelling agent concentration, and high levels of ammonium ions.[16][17][18]

Troubleshooting Protocol:

  • Increase Gelling Agent Concentration:

    • Action: Increase the concentration of your gelling agent (e.g., agar from 0.7% to 0.9% w/v).

    • Rationale: A higher agar concentration reduces the water potential of the medium, making less water available to the plant tissues and physically discouraging hyperhydricity.[18]

  • Improve Gas Exchange:

    • Action: Use culture vessels with vented lids or ensure lids are not sealed airtight to allow for better air circulation.

    • Rationale: Poor gas exchange can lead to the accumulation of ethylene and other gases that contribute to hyperhydricity.[17]

  • Check Ammonium Concentration:

    • Action: If using a high-ammonium medium like MS, consider switching to a medium with a lower ammonium-to-nitrate ratio or reducing the MS salts to half-strength.

    • Rationale: High ammonium levels have been strongly linked to the induction of hyperhydricity.[16]

Q3: My shoots proliferate well but fail to root, or the rooting is very poor.

A3: Cause & Analysis: Poor rooting of in vitro shoots is a classic problem, often caused by the carry-over effects of cytokinins from the multiplication stage, which are generally inhibitory to root formation.[15] Although shoots grown with topolins tend to root better than those grown with BA, direct transfer to a rooting medium is still a critical step.[1][5]

Troubleshooting Protocol:

  • Implement a Cytokinin-Free Pre-treatment:

    • Action: Before moving shoots to a rooting medium, subculture them for 7-10 days on a hormone-free basal medium.

    • Rationale: This allows the plantlet to metabolize and reduce its internal cytokinin concentration, making it more receptive to rooting signals from auxins.

  • Optimize Auxin in Rooting Medium:

    • Action: Use an effective rooting auxin like Indole-3-butyric acid (IBA) in your rooting medium. A common starting concentration is 1.0-2.0 µM.

    • Rationale: IBA is generally more effective than other auxins for inducing roots in woody plants and many herbaceous species.[15]

  • Utilize Ex Vitro Rooting:

    • Action: Instead of rooting in agar, transfer healthy micro-shoots directly to a sterile, high-humidity environment containing a substrate like peat, perlite, or vermiculite after a brief basal dip in an IBA solution.

    • Rationale: Ex vitro rooting can be more cost-effective and often produces roots that are more structurally and functionally similar to those grown in soil, which can improve acclimatization success.[19][20]

Q4: My plantlets look healthy in vitro but have a high mortality rate during acclimatization.

A4: Cause & Analysis: The transition from a sterile, high-humidity, and heterotrophic in vitro environment to a non-sterile, lower-humidity, and autotrophic ex vitro environment is a major shock to micropropagated plants.[21] In vitro plants often have underdeveloped cuticular wax and non-functional stomata, making them highly susceptible to desiccation.[22][23] Shoots regenerated with m-MeOTR often show higher survival rates, but a careful hardening-off process is still mandatory.[4][24]

Troubleshooting Protocol:

  • Gradual Humidity Reduction (Hardening Off):

    • Action: After transferring plantlets to soil, cover them with a transparent dome or plastic bag to maintain high humidity. Gradually, over 2-3 weeks, increase the ventilation by poking holes in the bag or lifting the dome for longer periods each day.

    • Rationale: This slow adaptation allows the plant to develop a functional cuticle and gain control over its stomata to prevent rapid water loss.[12][21]

  • Ensure Healthy Root System:

    • Action: Before transferring, ensure the plantlets have a well-developed root system (at least 2-3 roots of >1 cm length). Gently wash all agar from the roots.

    • Rationale: Residual medium can attract pathogens, and a poor root system cannot absorb water effectively to compensate for transpiration.[21]

  • Manage Light Intensity:

    • Action: Initially place the acclimatizing plants under low, indirect light. Gradually increase the light intensity over several weeks.

    • Rationale: The photosynthetic machinery of in vitro plants is adapted to low light levels and can be easily damaged by sudden exposure to high light (photoinhibition).[21]

Part 3: Data & Protocols
Comparative Efficacy of Cytokinins

The following table summarizes data from a study on Pyrus communis L. ('OHF 333'), demonstrating the superior effects of m-MeOTR (referred to as mTR in the study) on subsequent rooting and acclimatization compared to its related compound memTR and a no-cytokinin control.

Treatment (in Multiplication Stage)Rooting Percentage (%)Mean Number of RootsEx Vitro Survival Rate (%)
Control (No Cytokinin) 65%4.3365%
9 µM m-MeOTR (mTR) 70% 4.0076-100%
9 µM memTR 20%1.5076-100%

Data synthesized from Dimitrova et al., 2024.[4][24] This data clearly shows that while both topolin derivatives improved survival, m-MeOTR also maintained a high rooting percentage, making it a more effective choice for the entire micropropagation workflow.

Experimental Protocol: Shoot Regeneration using m-MeOTR

This protocol provides a general framework. Concentrations and timings should be optimized for your specific plant species.

Workflow A 1. Explant Preparation Sterilize nodal segments, leaf discs, or shoot tips. B 2. Shoot Induction Culture on induction medium (e.g., MS) with 5-10 µM m-MeOTR. Incubate for 3-4 weeks. A->B C 3. Shoot Elongation & Multiplication Subculture emergent shoot clusters onto fresh medium with the same or slightly lower m-MeOTR concentration. Repeat every 3-4 weeks. B->C D 4. Pre-Rooting Treatment (Optional) Transfer elongated shoots (>1.5 cm) to hormone-free basal medium for 7-10 days. C->D E 5. In Vitro Rooting Transfer shoots to rooting medium (e.g., ½ MS) with 1-2 µM IBA for 3-4 weeks. D->E F 6. Acclimatization (Hardening Off) Transfer rooted plantlets to sterile soil/peat. Maintain high humidity initially, then gradually reduce over 2-3 weeks. E->F

Caption: General workflow for micropropagation using m-MeOTR.

Step-by-Step Methodology:

  • Explant Preparation:

    • Select healthy, juvenile tissue from the mother plant.

    • Perform surface sterilization using standard laboratory procedures (e.g., ethanol wash followed by bleach or calcium hypochlorite solution, and rinsed with sterile distilled water).

  • Shoot Induction:

    • Prepare your chosen basal medium (e.g., Murashige and Skoog) supplemented with 3% (w/v) sucrose and your optimized concentration of m-MeOTR (start with a range of 5-10 µM).

    • Adjust pH to 5.7-5.8 before adding the gelling agent (e.g., 0.8% w/v agar).

    • Autoclave the medium.

    • Place sterilized explants onto the medium in sterile culture vessels.

    • Incubate under a 16/8 hour light/dark photoperiod at 24 ± 2°C.

  • Shoot Multiplication:

    • After 3-4 weeks, explants should show signs of shoot proliferation.

    • Aseptically separate the shoot clusters and transfer them to fresh medium of the same composition to encourage further multiplication. This can be repeated for several cycles.

  • Rooting & Acclimatization:

    • Once shoots are well-developed (typically >1.5 cm), transfer them to a rooting medium, which is often a half-strength basal medium supplemented with an auxin like IBA.

    • After a robust root system has formed (3-4 weeks), carefully remove the plantlets, wash away all medium, and transfer to a sterile potting mix.

    • Follow the hardening-off protocol described in FAQ Q4 to ensure high survival rates.

References
  • Title: cytokinin signaling pathway - Molecular Biology Source: Google Vertex AI Search URL
  • Title: Cytokinin signaling in plant development Source: Company of Biologists Journals URL
  • Title: Cytokinin signaling and response regulator protein Source: Wikipedia URL: [Link]

  • Title: Cytokinin: From autoclaved DNA to two-component signaling Source: The Plant Cell | Oxford Academic URL: [Link]

  • Title: Cytokinin signaling in plant development Source: PubMed URL: [Link]

  • Title: Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L.
  • Title: Morphological, Physiological and Ecological Features of Vitrification in Plant Tissue Culture Source: OMICS International URL: [Link]

  • Title: Occurrence and recovery of vittrification in plant tissue culture Source: Iranian Journal of Rangelands and Forests Plant Breeding and Genetic Research URL: [Link]

  • Title: What are the causes of vitrification? Source: ResearchGate URL: [Link]

  • Title: VITRIFICATION AND MICROPROPAGATION: CAUSES, REMEDIES AND PROSPECTS Source: ISHS Acta Horticulturae URL: [Link]

  • Title: Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. | Acta Scientiarum Polonorum Hortorum Cultus Source: UP Lublin JOURNAL URL: [Link]

  • Title: Strategies for Successful Acclimatization and Hardening of In Vitro Regenerated Plants: Challenges and Innovations in Micropropagation Techniques Source: ResearchGate URL: [Link]

  • Title: Strategies for successful acclimatization and hardening of in vitro regenerated plants Source: Semantic Scholar URL: [Link]

  • Title: An Efficient Ex Vitro Rooting and Acclimatization Method for Horticultural Plants Using Float Hydroculture Source: ASHS Journals URL: [Link]

  • Title: Strategies for Successful Acclimatization and Hardening of In Vitro Regenerated Plants: Challenges and Innovations in Micropropagation Techniques Source: Horizon e-Publishing Group URL: [Link]

  • Title: (PDF) Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Source: ResearchGate URL: [Link]

  • Title: Rooting percentage, number of roots and root length (mm) of pear... Source: ResearchGate URL: [Link]

  • Title: Effect of meta-topolin on leaf senescence and rooting in Pelargonium×hortorum cuttings Source: ResearchGate URL: [Link]

  • Title: Comparison of the Effect of Meta-Topolin and Benzyladenine during Daphne mezereum L. Micropropagation Source: MDPI URL: [Link]

  • Title: The use of meta-topolin as an alternative cytokinin in the tissue culture of Eucalyptus species. Source: Semantic Scholar URL: [Link]

  • Title: Problems Associated with Plant Micropropagation Source: Encyclopedia.pub URL: [Link]

  • Title: The Use of Meta-Topolin as an Alternative Cytokinin in the Tissue Culture of Eucalyptus Species© Source: Google Vertex AI Search URL
  • Title: New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants Source: MDPI URL: [Link]

  • Title: New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants Source: PMC URL: [Link]

  • Title: Meta-topolin-induced mass shoot multiplication and biosynthesis of valuable secondary metabolites in Stevia rebaudiana Bertoni bioreactor culture Source: PMC URL: [Link]

  • Title: Meta-topolin stimulates de novo shoot organogenesis and plant regeneration in cassava Source: SpringerLink URL: [Link]

  • Title: Scientists See Improved Muscular Regeneration, Increased Life Span in Mice After Targeting Mitochondria Function Source: Muscular Dystrophy News URL: [Link]

  • Title: New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants Source: PubMed URL: [Link]

Sources

Technical Support Center: Minimizing Callus with m-Methoxytopolin Riboside (memTR)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Subject: Optimization of memTR for Direct Organogenesis & Callus Reduction

Introduction: The memTR Advantage

Welcome to the Advanced Tissue Culture Support Center. You are likely here because you are transitioning from Benzyladenine (BA) or Kinetin to m-Methoxytopolin riboside (memTR) to solve a specific problem: unwanted callus formation that is hindering shoot quality or inducing hyperhydricity.

Callus formation during shoot multiplication is often a sign of "cytokinin overdose"—not necessarily because you added too much, but because the plant cannot metabolize the cytokinin effectively. memTR is a "smart" cytokinin; its unique metabolic profile allows plants to utilize it for shoot proliferation without accumulating toxic levels that trigger callus.

This guide is structured to help you optimize memTR to achieve direct organogenesis (shoots directly from tissue) with zero to minimal basal callus.

Part 1: The Mechanistic Basis (The "Why")

Q: Why does BA cause callus while memTR does not?

A: The difference lies in how the plant metabolizes the aromatic ring of the cytokinin.

When you use Benzyladenine (BA) , many plant species convert it into N-glucosides (specifically at the N7 and N9 positions). These N-glucosides are biologically stable; they do not break down easily. They accumulate in the tissue over subcultures, creating a "time-release" depot that keeps cytokinin activity artificially high, leading to genetic instability, hyperhydricity, and basal callus.

memTR , being an aromatic topolin derivative, avoids this trap. It is preferentially converted into O-glucosides . These are:

  • Reversible: The plant can tap into them when needed.

  • Degradable: They are easily broken down by the enzyme Cytokinin Oxidase/Dehydrogenase (CKX) .

This prevents the accumulation of a toxic cytokinin pool.

Visualization: Cytokinin Metabolism Pathways

CytokininMetabolism BA Benzyladenine (BA) ActivePool Active Cytokinin Pool (Cell Division) BA->ActivePool memTR m-Methoxytopolin riboside (memTR) memTR->ActivePool N_Gluc N-Glucosides (N7G, N9G) STABLE / TOXIC ACCUMULATION ActivePool->N_Gluc High Affinity (BA) O_Gluc O-Glucosides REVERSIBLE STORAGE ActivePool->O_Gluc High Affinity (memTR) Shoots Healthy Direct Organogenesis ActivePool->Shoots Callus Basal Callus & Hyperhydricity N_Gluc->Callus Accumulates over time O_Gluc->ActivePool Re-activation Degradation Degradation via CKX (Removal from system) O_Gluc->Degradation Regulation

Figure 1: Metabolic fate of BA vs. memTR.[1][2][3] BA is sequestered into stable N-glucosides that trigger callus, while memTR cycles through reversible O-glucosides or degradation, maintaining homeostasis.

Part 2: Optimization & Protocols (The "How")

Q: How do I calculate the correct dose when switching from BA?

A: Do not convert 1:1 by weight (mg/L). You must convert by molar equivalents because memTR has a higher molecular weight than BA.

  • BA MW: ~225.2 g/mol

  • memTR MW: ~371.3 g/mol

Conversion Rule: To match the molarity of 1.0 mg/L BA, you need approximately 1.65 mg/L memTR .

Comparative Efficacy Table
FeatureBenzyladenine (BA)meta-Topolin (mT)memTR
Callus Induction High (Basal callus common)LowVery Low / Negligible
Hyperhydricity Risk HighLowLowest
Rooting Inhibition Strong (Carryover effect)WeakPromotes Rooting
Optimal Range 2.0 – 10.0 µM1.0 – 5.0 µM3.0 – 9.0 µM
Protocol: Stock Solution Preparation

Critical Warning: memTR is heat stable but prolonged autoclaving at acidic pH can degrade ribosides. Filter sterilization is recommended for maximum precision.

  • Weigh: Measure 10 mg of memTR powder.

  • Dissolve: Add roughly 2-3 drops of 1N NaOH (or KOH). Note: memTR dissolves easily in alkaline conditions.

  • Dilute: Add distilled water to reach a final volume of 10 mL.

  • Result: You now have a 1 mg/mL (1000 ppm) stock solution.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: The "Callus-Free" Optimization Screen

Use this workflow to determine the exact concentration for your specific cultivar.

OptimizationWorkflow Start Start: Recalcitrant/Callusing Explant Step1 Media Prep: memTR Gradient (3, 6, 9, 12 µM) Start->Step1 Step2 Culture Period: 3-4 Weeks (No Subculture) Step1->Step2 Check Visual Inspection Step2->Check Res1 High Shoot / No Callus (OPTIMAL) Check->Res1 Ideal Res2 Low Shoot / No Callus (Increase Conc.) Check->Res2 Rate < 2.0 Res3 Basal Callus Present (Decrease Conc.) Check->Res3 Callus > 10%

Figure 2: Optimization workflow for determining the ideal memTR concentration. Most woody and recalcitrant species optimize between 6–9 µM.

Part 3: Troubleshooting (The "Fix")

Issue 1: "I still see basal callus formation."

Diagnosis: Even with memTR, callus can form if the Auxin:Cytokinin ratio is imbalanced.

  • The Fix:

    • Remove Auxins: memTR often requires no exogenous auxin (NAA/IBA) for shoot multiplication. If your media contains NAA, remove it. The endogenous auxin in the explant combined with memTR is usually sufficient.

    • Reduce Concentration: If using >10 µM memTR, drop to 5–6 µM .

    • Check Wounding: Excessive wounding at the cut site releases endogenous auxins. Make clean cuts.

Issue 2: "My shoots are multiplying, but they look 'glassy' (Hyperhydric)."

Diagnosis: While memTR reduces hyperhydricity, it cannot fix environmental issues.

  • The Fix:

    • Gelling Agent: Increase Agar concentration from 0.6% to 0.8% or switch to Gelrite (0.25%) .

    • Venting: Hyperhydricity is often caused by ethylene buildup. Use vented vessel lids.

    • Synergy: memTR works best when ammonium nitrate (NH4NO3) is slightly reduced. Try ½ strength MS macro-salts with full strength memTR.

Issue 3: "Leaf necrosis or tip burn."

Diagnosis: Rapid growth induced by memTR can lead to localized calcium deficiencies (tip burn).

  • The Fix:

    • Calcium Gluconate: Supplement the media with calcium gluconate (500 mg/L) to improve translocation.

    • Subculture Cycle: Shorten the subculture cycle by 1 week. memTR promotes vigorous growth that depletes nutrients faster than BA.

References

  • Aremu, A. O., et al. (2012). "Topolins: a panacea to plant tissue culture challenges?" Plant Cell, Tissue and Organ Culture (PCTOC), 108(1), 1–16.[4][5]

  • Bairu, M. W., et al. (2007). "The role of topolins in micropropagation and somaclonal variation of banana cultivars 'Williams' and 'Grand Naine'." Plant Cell, Tissue and Organ Culture, 91, 173–186.

  • Werbrouck, S. P. O., et al. (1996). "Meta-topolin, an alternative to benzyladenine in tissue culture?" Physiologia Plantarum, 98(2), 291–297.

  • Grira, M., et al. (2024). "New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants."[2] Plants, 13(9), 1281.[2]

  • Abdouli, D., et al. (2022). "Topolin cytokinins enhanced shoot proliferation, reduced hyperhydricity and altered cytokinin metabolism in Pistacia vera L. seedling explants."[4] Plant Science, 322, 111360.[4] [4]

Sources

Refining protocols for consistent results with m-Methoxytopolin riboside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The memTR Advantage

Welcome to the technical support hub for m-Methoxytopolin riboside (memTR) . You are likely here because you are transitioning from traditional cytokinins like Benzyladenine (BA) or Zeatin to overcome specific physiological bottlenecks—namely hyperhydricity (vitrification) , shoot tip necrosis , or rooting inhibition .

memTR is an aromatic cytokinin riboside.[1] Unlike its free base counterpart (meta-Topolin), the riboside moiety alters its uptake, translocation, and metabolic stability. It is not a "drop-in" replacement for BA; it requires a refined protocol to harness its high potency while maintaining phenotypic normality.

Module 1: Reagent Architecture & Stability

Q: My memTR precipitates when added to the media, or I see variability between batches. How do I prepare a stable stock?

A: Variability in memTR experiments often stems from improper solubilization or heat-induced hydrolysis during autoclaving. As a riboside, memTR possesses a glycosidic bond that renders it more sensitive to extreme pH and heat than free-base cytokinins.

The Protocol: Non-Hydrolytic Solubilization

Do not use 1N HCl or prolonged exposure to strong NaOH, which can risk hydrolyzing the ribose group.

Step-by-Step Stock Preparation (1 mM Stock):

  • Weighing: Calculate the mass required for 10 mL of 1 mM stock (MW ≈ 387.39 g/mol ; ~3.87 mg).

  • Primary Solvent: Dissolve the powder in 0.5 mL of analytical grade DMSO (Dimethyl sulfoxide). Vortex until completely clear.

    • Why? DMSO is a polar aprotic solvent that solubilizes the riboside without the risk of acid/base hydrolysis [1].

  • Dilution: Slowly add double-distilled water (ddH2O) to reach final volume (10 mL).

    • Note: A slight exotherm is normal. If precipitation occurs, the water was added too quickly.

  • Sterilization: Do not autoclave the stock. Use a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile cryovial.

    • Why? While some researchers autoclave cytokinins, ribosides are thermally labile. Filter sterilization guarantees 100% bioactivity retention [2].

Visual Workflow: Stock Preparation

StockPrep Powder memTR Powder (Weigh 3.87 mg) Solvent Solubilization (0.5 mL DMSO) Powder->Solvent Vortex Dilution Dilution (Add ddH2O to 10 mL) Solvent->Dilution Dropwise Add Filter Sterilization (0.22 µm PES Filter) Dilution->Filter Syringe Storage Storage (-20°C, Aliquots) Filter->Storage Label

Figure 1: Critical workflow for preparing thermally stable memTR stock solutions to prevent glycosidic cleavage.

Module 2: Optimization in Micropropagation

Q: I used memTR at the same concentration as BA (e.g., 1.0 mg/L), but the results are unexpected. What is the conversion logic?

A: memTR has a different affinity for cytokinin receptors and is metabolized differently (often avoiding N9-glucosylation, the deactivation pathway common to BA) [3]. This often makes it more potent biologically.

Guideline: Do not use a 1:1 mass conversion. Use molar concentrations .

  • Starting Point: If your standard BA protocol uses 5 µM, screen memTR at 3 µM, 5 µM, and 7 µM .

  • Observation: memTR often breaks apical dominance more aggressively. You may need lower concentrations to achieve the same multiplication rate, but with significantly higher shoot quality.

Comparative Efficacy Data

Typical results observed in woody plant micropropagation (e.g., Pyrus, Prunus).[2]

FeatureBenzyladenine (BA)m-Methoxytopolin Riboside (memTR)Mechanism
Hyperhydricity High RiskLow / Absent memTR promotes better vascular development and stomatal function [4].
Rooting Inhibitory (Requires removal)Permissive memTR has a shorter "carry-over" effect, allowing spontaneous rooting or easier transition to auxin media [5].
Shoot Quality Often clumped/rosettedElongated/Normal Enhanced translocation prevents accumulation at the basal node.

Module 3: Troubleshooting Physiological Disorders

Q: I am still seeing hyperhydricity (glassy shoots) with memTR. What is wrong?

A: While memTR significantly reduces hyperhydricity, it does not eliminate it if the culture environment is conducive to waterlogging.

Troubleshooting Matrix:

  • Concentration Check:

    • Diagnosis: Are you using >10 µM?

    • Fix: Reduce memTR.[3] High cytokinin levels, regardless of type, induce morphological abnormalities.

  • Gelling Agent:

    • Diagnosis: Are you using low-strength agar (<0.6%)?

    • Fix: Increase Agar to 0.7-0.8% or switch to Gellan Gum (Phytagel) . memTR increases multiplication rates, which increases biomass and water uptake; the matrix must support this.

  • Vessel Ventilation:

    • Diagnosis: Are vessels sealed with Parafilm?

    • Fix: Use vented caps. memTR drives active metabolism; accumulation of ethylene or humidity in the headspace will negate the chemical benefits of the topolin.

Visual Workflow: Optimization Logic

Optimization Start Standard BA Protocol (e.g., 5 µM) Screen memTR Screen (2.5, 5.0, 7.5 µM) Start->Screen Eval Evaluate Phenotype (4 Weeks) Screen->Eval ResultA Hyperhydricity? Eval->ResultA ResultB Low Multiplication? Eval->ResultB ResultC Healthy Shoots? Eval->ResultC ActionA Increase Agar % Reduce memTR ResultA->ActionA ActionB Increase memTR Check Auxin Ratio ResultB->ActionB ActionC Proceed to Rooting ResultC->ActionC

Figure 2: Logic flow for transitioning from standard cytokinins to memTR, specifically addressing hyperhydricity.

Module 4: Drug Development & Bioassays

Q: We are screening memTR for cytotoxicity in mammalian cell lines. How do we handle the compound for high-throughput screening (HTS)?

A: Topolins, including memTR, have demonstrated anti-proliferative activity in human cancer cell lines (e.g., HL-60, MCF-7) [6]. For HTS, endotoxin control and solvent toxicity are paramount.

Specific Protocol for Bioassays:

  • Solvent: Prepare a 10 mM or 100 mM master stock in 100% DMSO .

  • Storage: Aliquot into single-use amber glass vials (to prevent plastic leaching and light degradation). Store at -80°C.

  • Working Solution: Dilute into culture media immediately prior to use. Ensure the final DMSO concentration in the well is <0.1% to avoid solvent-induced cytotoxicity masking the memTR effect.

  • Control: Always run a "Vehicle Control" (media + 0.1% DMSO) alongside the memTR treatment.

References

  • Cayman Chemical. (2022).[4] meta-Topolin Product Information and Solubility Guide. Link

  • Plant Cell Technology. (2023). Autoclave vs. Microwave vs. Filter Sterilization in Tissue Culture. Link

  • Aremu, A. O., et al. (2012). Topolins: a panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC), 108, 1–16.[1] Link[1]

  • Dimitrova, N. G., et al. (2024).[2] Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus. Link

  • Bairu, M. W., et al. (2007).[1][5] The role of topolins in micropropagation and somaclonal variation of banana cultivars. Plant Cell, Tissue and Organ Culture. Link

  • Voller, J., et al. (2010). Anticancer activity of natural cytokinins: A structure-activity relationship study. Phytochemistry, 71(11-12), 1350-1359. Link

Sources

Validation & Comparative

Comparative Guide: meta-Methoxytopolin Riboside (memTR) vs. Zeatin in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of meta-Methoxytopolin Riboside (memTR) and Zeatin on Plant Development Content Type: Publish Comparison Guide

Executive Summary: The Shift from Potency to Fidelity

For decades, Zeatin (Z) has been the "gold standard" isoprenoid cytokinin for recalcitrant species due to its high biological activity. However, its application is frequently limited by two critical failure points: rapid enzymatic degradation by cytokinin oxidase/dehydrogenase (CKX) and the induction of hyperhydricity (vitrification) at effective concentrations.

meta-Methoxytopolin riboside (memTR) , an aromatic cytokinin derivative, has emerged as a superior alternative for high-value micropropagation. Unlike Zeatin, which functions as a "high-impact, short-duration" signal, memTR acts as a metabolic reservoir . It provides sustained release of the active free base (meta-methoxytopolin, memT) while evading rapid degradation.

Verdict:

  • Choose Zeatin for: Rapid biomass accumulation in non-sensitive species where cost is not a factor.

  • Choose memTR for: Recalcitrant woody species (Prunus, Pyrus), endangered succulents (Aloe), and high-value crops (Cannabis, Musa) where preventing hyperhydricity and ensuring rooting competence is critical.

Molecular & Mechanistic Comparison

Structural Determinants of Stability

The core difference lies in the


-side chain.
  • Zeatin (Isoprenoid): Contains a hydroxylated isopentenyl side chain. It is the primary substrate for CKX enzymes , which cleave the side chain, rendering the molecule inactive (Adenine).[1] This necessitates frequent subculturing or high initial doses, which trigger stress responses.

  • memTR (Aromatic Riboside): Contains a methoxy-benzyl ring and a ribose moiety.

    • CKX Resistance: The aromatic ring provides steric hindrance, significantly reducing degradation by CKX.

    • The "Prodrug" Mechanism: As a riboside, memTR is biologically inactive at the histidine kinase receptor. It must be enzymatically converted (hydrolyzed) to the free base (memT) by cellular nucleosidases. This creates a rate-limited release mechanism , preventing the "cytokinin shock" responsible for morphological abnormalities.

Visualization: Metabolic Fate & Signaling Pathway

The following diagram illustrates the divergent metabolic pathways that dictate the stability and activity profiles of Zeatin versus memTR.

CytokininMetabolism cluster_inputs Exogenous Input cluster_enzymes Enzymatic Processing cluster_outcomes Zeatin Zeatin (Z) (Isoprenoid Free Base) CKX Cytokinin Oxidase (CKX) Zeatin->CKX High Affinity Active Receptor Binding (Cell Division) Zeatin->Active Immediate Spike memTR memTR (Aromatic Riboside) memTR->CKX Low Affinity (Steric Hindrance) DER Adenosine Nucleosidase (Deribosylation) memTR->DER Rate-Limited Conversion Inactive Degradation Products (Adenine/Aldehydes) CKX->Inactive Rapid Cleavage DER->Active Sustained Release (as memT) Storage O-Glucosides (Stable Storage) Active->Storage Reversible Conjugation

Figure 1: Metabolic fate of Zeatin vs. memTR. Note Zeatin's susceptibility to rapid degradation (Red path) contrasted with memTR's controlled conversion to the active form (Blue/Yellow path).

Performance Metrics: Experimental Data

The following data synthesizes comparative studies on Aloe polyphylla (succulent) and Pyrus communis (woody), representing two distinct physiological challenges.

Table 1: Comparative Efficacy Matrix
FeatureZeatin (Z)memTRExperimental Insight
Multiplication Rate High (Initial)Moderate to HighZeatin often yields more biomass initially, but memTR yields more usable shoots per explant over long-term culture.
Hyperhydricity High Risk Near Zero In Aloe, Zeatin (5.0 µM) caused 40-60% hyperhydricity. memTR eliminated it completely.
Rooting Inhibition StrongWeak / NoneZeatin residues inhibit auxin activity. memTR allows for "spontaneous rooting" during the multiplication phase.[2][3]
Acclimatization 40–65% Survival76–100% Survival memTR-treated shoots develop functional stomata and thicker cuticles, essential for ex vitro survival.
Optimal Conc. 2.0 – 10.0 µM5.0 – 15.0 µMRibosides generally require slightly higher molar concentrations due to the molecular weight difference and conversion rate.

Validated Experimental Protocols

Preparation of Stock Solutions (Critical Step)
  • Zeatin: Requires acidic or basic dissolution. Often precipitates if pH drifts.

  • memTR: Soluble in mild alkali but requires specific handling to prevent ribose cleavage during storage.

Protocol:

  • Weigh 10 mg of memTR powder.

  • Dissolve in 1.0 mL of 0.5N NaOH (Avoid DMSO if possible, as it can interact with membrane permeability in sensitive tissues).

  • Vortex until clear.

  • Bring volume to 10 mL with ddH2O (Final conc: 1 mg/mL).

  • Filter Sterilize (0.22 µm). Do not autoclave stock solutions of ribosides if avoidable, though memTR is more heat-stable than Zeatin riboside.

The "Riboside Substitution" Workflow

This workflow is designed to rescue a culture showing signs of hyperhydricity or stalling under Zeatin/BA regimes.

Workflow Start Explant Selection (Nodal Segments) Induction Induction Phase (2 weeks) Start->Induction Decision Observe Morphology Induction->Decision PathZ Normal Morphology: Continue Zeatin/BA Decision->PathZ Healthy PathM Hyperhydric/Stalled: Switch to memTR (5-10 µM) Decision->PathM Glassy/Necrotic Subculture Multiplication Cycle (4 weeks) PathZ->Subculture PathM->Subculture Rooting Rooting Phase (memTR allows spontaneous rooting) Subculture->Rooting > 2cm shoots Acclim Acclimatization (Greenhouse) Rooting->Acclim

Figure 2: Decision matrix for integrating memTR into micropropagation workflows. Note the specific intervention point for hyperhydric cultures.

Specific Application: Rooting & Acclimatization

Unlike Zeatin, which must be removed completely before rooting (often requiring a "hormone-free" passage), memTR can often be maintained during the pre-rooting stage.

  • Experiment: In Pyrus communis, shoots multiplied on 9 µM memTR showed 70% rooting efficiency upon transfer to auxin media, compared to <40% for Zeatin-derived shoots.

  • Mechanism: The "carry-over" effect of memTR is non-inhibitory because the active free base is metabolized/conjugated into inactive O-glucosides efficiently once the riboside source is removed.

Economic & Practical Considerations

FactorZeatinmemTR
Cost (mg) Very High (

)
Moderate (

)
Stability (Media) Low (Oxidizes/Degrades)High (Stable in media >4 weeks)
Genotypic Range Broad, but inconsistent qualitySpecific (Excellent for recalcitrant taxa)
Labor Cost High (Frequent transfers required)Low (Longer subculture intervals)

Recommendation: For commercial labs, the higher molar cost of memTR is offset by the reduction in labor (fewer subcultures due to stability) and the increase in saleable plantlets (reduced cull rate from hyperhydricity).

References

  • Bairu, M. W., Stirk, W. A., & Van Staden, J. (2007). Optimizing the micropropagation protocol for the endangered Aloe polyphylla: can meta-topolin and its derivatives serve as replacement for benzyladenine and zeatin? Plant Cell, Tissue and Organ Culture, 90(1), 15-23. Link

  • Werbrouck, S. P., et al. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98(2), 291-297. Link

  • Aremu, A. O., et al. (2012). Topolins: A panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture, 108(1), 1-16. Link

  • Dimitrova, N. G., et al. (2022). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 21(5). Link

  • Strnad, M. (1997). The aromatic cytokinins.[3][4] Physiologia Plantarum, 101(4), 674-688. Link

Sources

A Senior Application Scientist's Guide to Validating the Anti-Senescence Activity of m-Methoxytopolin Riboside in Leaf Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the hallmarks of aging, the targeted delay of cellular senescence is a cornerstone of modern agricultural and pharmaceutical science. In the plant kingdom, senescence is a genetically programmed process of aging in which nutrients are remobilized from older leaves to younger, developing parts of the plant.[1][2] While essential for the plant life cycle, delaying senescence can enhance crop yield and improve post-harvest longevity. Cytokinins, a class of plant hormones, are well-established inhibitors of leaf senescence.[3][4] This guide provides an in-depth, comparative framework for validating the anti-senescence activity of a promising synthetic cytokinin, m-Methoxytopolin riboside (mT-R), using robust and reproducible leaf assay methodologies.

We will move beyond a simple recitation of protocols to explore the causal biochemistry, offering a scientifically rigorous approach to experimental design and data interpretation. This guide is structured to empower researchers to not only execute these assays but to fundamentally understand the "why" behind each step, ensuring the generation of reliable and publishable data.

The Molecular Underpinnings of Cytokinin-Mediated Senescence Delay

Leaf senescence involves a cascade of degradative events, including the breakdown of chlorophyll, proteins, and nucleic acids, leading to the characteristic yellowing of leaves.[5][6] Cytokinins counteract this process by activating a specific signal transduction pathway.[7] This pathway, analogous to two-component signaling systems in bacteria, begins with the perception of cytokinins by histidine kinase receptors in the cell membrane.[8][9] This binding event triggers a multi-step phosphorelay that ultimately activates transcription factors in the nucleus, leading to the expression of genes that protect against senescence.[7][8]

One of the key mechanisms by which cytokinins delay senescence is by mitigating oxidative stress.[10] Senescing tissues often exhibit an accumulation of reactive oxygen species (ROS), which cause damage to cellular components.[1] Cytokinins have been shown to enhance the activity of antioxidant enzymes, thereby protecting cell membranes and the photosynthetic apparatus from oxidative damage.[10]

m-Methoxytopolin Riboside: A Profile

m-Methoxytopolin riboside is an aromatic cytokinin, a class of cytokinins that includes a benzyl ring structure. These compounds are of particular interest due to their potent biological activities. The riboside moiety (a ribose sugar attached to the purine base) can influence the compound's uptake, transport, and metabolism within the plant, potentially offering advantages over its free-base counterparts.

The Logic of Comparison: Why Benchmark Against Established Cytokinins?

To validate the efficacy of mT-R, it is essential to compare its performance against well-characterized cytokinins. This guide will use two primary benchmarks:

  • Zeatin: A naturally occurring, highly active isoprenoid cytokinin. It serves as a positive control representing the endogenous hormonal activity.

  • Kinetin: A synthetic cytokinin, one of the first to be discovered. It provides a baseline for the activity of synthetic derivatives.

By comparing mT-R to these standards, we can quantitatively assess its relative potency and potential for practical applications.

Experimental Validation: A Multi-Assay Approach

A robust validation of anti-senescence activity relies on a multi-pronged approach that assesses different physiological and biochemical markers of senescence. We will focus on two primary, complementary assays: the Chlorophyll Retention Assay and the Membrane Integrity Assay (Electrolyte Leakage).

Core Experimental Workflow

The following workflow provides a general framework for conducting leaf senescence assays. Specific parameters will be detailed in the individual assay protocols.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor AHK Receptor AHP AHP (Phosphotransfer) Receptor->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation Gene_Expression Expression of Anti-Senescence Genes ARR_B->Gene_Expression Activation Cytokinin mT-R Cytokinin->Receptor Binding

Figure 2: Simplified cytokinin signaling pathway initiated by mT-R.

Synthesizing the Evidence: A Holistic View of mT-R's Anti-Senescence Activity

By integrating the results from both the chlorophyll retention and electrolyte leakage assays, a comprehensive picture of mT-R's efficacy emerges. The data should demonstrate that mT-R not only prevents the degradation of chlorophyll but also maintains the structural integrity of cell membranes, two key hallmarks of senescence. The comparative analysis with zeatin and kinetin will provide a clear indication of its relative potency. For instance, if mT-R shows a significantly higher percentage of chlorophyll retention and a lower percentage of electrolyte leakage at lower concentrations compared to the established cytokinins, this would strongly validate its superior anti-senescence activity.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for validating the anti-senescence activity of m-Methoxytopolin riboside. By employing a multi-assay approach and understanding the underlying biochemical principles, researchers can generate robust and reliable data. The comparative methodology outlined here is crucial for establishing the relative efficacy of novel compounds like mT-R in the field of plant science and beyond. The presented protocols are designed to be self-validating, ensuring that the experimental outcomes are both reproducible and interpretable within the broader context of cellular senescence research.

References

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

  • Hönig, M., Plíhalová, L., Spíchal, L., & Doležal, K. (2018). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis. International journal of molecular sciences, 19(12), 4035. [Link]

  • Sheen, J. (n.d.). Cytokinin Signaling. Jen Sheen's Lab, Harvard Medical School. [Link]

  • Roldán, M., Gómez-Lobato, M. E., & Gotor, C. (2011). Is the electrolyte leakage assay an unequivocal test of membrane deterioration during leaf senescence?. Plant Physiology and Biochemistry, 49(10), 1230-1234. [Link]

  • OMEX Canada. (2024, April 17). Cytokinins - Role In Growth And Development. [Link]

  • Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin. [Link]

  • Wikipedia. (n.d.). Cytokinin signaling and response regulator protein. [Link]

  • Mutui, T. M., Mibus, H., & Serek, M. (2015). CYTOKININS INHIBIT LEAF SENESCENCE IN PELARGONIUM CUTTINGS. Acta Horticulturae, (1079), 267-274. [Link]

  • Kieber Lab at UNC. (n.d.). Cytokinin Signaling. [Link]

  • Haberer, G., & Kieber, J. J. (2002). Cytokinins. New insights into a classic phytohormone. Plant physiology, 128(2), 354–362. [Link]

  • Chen, L., et al. (2021). The diverse roles of cytokinins in regulating leaf development. Horticulture Research, 8, 139. [Link]

  • Prerostova, S., et al. (2025). Mechanistic Insights into Cytokinin-Regulated Leaf Senescence in Barley: Genotype-Specific Responses in Physiology and Protein Stability. International Journal of Molecular Sciences, 26(19), 1-20. [Link]

  • Roldán, M., et al. (2011). Is the electrolyte leakage assay an unequivocal test of membrane deterioration during leaf senescence?. ResearchGate. [Link]

  • Dobrá, J., et al. (2020). The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production. International Journal of Molecular Sciences, 21(21), 8109. [Link]

  • Li, Y., et al. (2018). Transcriptome Analysis of Gene Expression Patterns Potentially Associated with Premature Senescence in Nicotiana tabacum L. International Journal of Molecular Sciences, 19(11), 3462. [Link]

  • Cheng, Y., et al. (2022). Genome-Wide Identification and Expression Analysis of Senescence-Associated Genes in Grapevine (Vitis vinifera L.) Reveal Their Potential Functions in Leaf Senescence Order. International Journal of Molecular Sciences, 23(21), 12891. [Link]

  • Intra Radice. (n.d.). BIOASSAYS. [Link]

  • Pokorná, E., & Motyka, V. (n.d.). Activity of cytokinin free bases and N-glucosides in various bioassays. ResearchGate. [Link]

  • Guo, Y., & Gan, S. (2003). Large-scale identification of leaf senescence-associated genes. The Plant cell, 15(12), 2991–3005. [Link]

  • Biology Discussion. (2016, February 24). Study Notes on Bioassay (With Diagram) | Plants. [Link]

  • Vasseur, F., et al. (2018). A guideline for leaf senescence analyses: from quantification to physiological and molecular investigations. Journal of experimental botany, 69(4), 769–786. [Link]

  • Keech, O., et al. (2025). Leaf senescence-associated genes and transcriptional changes under dark conditions. Annals of Botany, mcae061. [Link]

  • Miller, J. D., et al. (1999). Senescence-Associated Gene Expression during Ozone-Induced Leaf Senescence in Arabidopsis. Plant physiology, 120(4), 1015–1024. [Link]

  • Vasseur, F., et al. (2018). A guideline for leaf senescence analyses: from quantification to physiological and molecular investigations. Journal of experimental botany, 69(4), 769–786. [Link]

  • Vasseur, F., et al. (2018). A guideline for leaf senescence analyses: From quantification to physiological and molecular investigations. ResearchGate. [Link]

  • Manos, P. J., & Goldthwaite, J. (1976). Evaluation of a Bioassay for Cytokinins Using Soybean Hypocotyl Sections. Journal of Experimental Botany, 27(6), 1279-1285. [Link]

  • Hönig, M., et al. (2018). Role of Cytokinins in Senescence, Antioxidant Defence and Photosynthesis. ResearchGate. [Link]

  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in plant science, 9, 1297. [Link]

  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science, 9. [Link]

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  • Wang, L., et al. (n.d.). Measurement of dark-induced leaf senescence, chlorophyll content, ion leakage and transcript level of senescence-associated genes (SAGs) in response to MP3 and GR24. ResearchGate. [Link]

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  • Kim, J. H., et al. (2017). High-Throughput and Computational Study of Leaf Senescence through a Phenomic Approach. ResearchGate. [Link]

  • Tanaka, A., & Tanaka, R. (2024). Chlorophyll Degradation and Its Physiological Function. R Discovery. [Link]

  • Doncheva-Boneva, D., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(5), 3-15. [Link]

  • Novák, O., et al. (2012). Response characteristics of topolins and topolin ribosides using MEKC under optimized conditions. ResearchGate. [Link]

  • Georgantzoglou, N., et al. (2025). The Potential of Polyphenols in Modulating the Cellular Senescence Process: Implications and Mechanism of Action. International Journal of Molecular Sciences, 26(3), 1-25. [Link]

  • Doncheva-Boneva, D., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus, 23(5), 3-15. [Link]

  • Wood, H. N., et al. (1974). A Comparative Study of Cytokinesins I and II and Zeatin Riboside: A Reply to Carlos Miller. Proceedings of the National Academy of Sciences of the United States of America, 71(1), 334–338. [Link]

  • Mai, T., et al. (2023). Targeting Mitochondria to Control Ageing and Senescence. Cells, 12(3), 393. [Link]

  • Amoo, S. O., et al. (2024). New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. Plants (Basel, Switzerland), 13(9), 1290. [Link]

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  • Kirkland, J. L., et al. (2020).
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A Senior Application Scientist's Guide to Cytokinin Activity: A Quantitative Comparison of m-Methoxytopolin Riboside and Other Topolins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Aromatic Cytokinins

Cytokinins are a class of phytohormones fundamental to the regulation of plant growth and development, primarily known for their role in promoting cell division (cytokinesis)[1]. For decades, isoprenoid cytokinins like zeatin and synthetic phenylurea derivatives have been staples in plant tissue culture and agricultural research. However, their application is often a balancing act; concentrations effective for shoot proliferation can inhibit root formation, cause undesirable physiological conditions like hyperhydricity, and lead to hormonal instability[2][3].

This has led to a growing interest in aromatic cytokinins, a group first isolated from poplar (Populus) leaves[4]. Among these, the topolins—N6-substituted benzyladenine (BA) derivatives hydroxylated on the benzyl ring—have emerged as highly efficacious alternatives. This guide focuses on the quantitative comparison of meta-topolin (mT) derivatives, particularly the promising m-methoxytopolin riboside (memTR), providing researchers with the data and methodologies to leverage these advanced compounds.

Mechanism of Action and Metabolic Advantages of Topolins

The biological activity of any cytokinin is dictated by its interaction with the cytokinin signaling pathway and its metabolic fate within the plant tissue.

The Cytokinin Signaling Pathway

Cytokinins initiate a signaling cascade by binding to transmembrane histidine kinase receptors located in the endoplasmic reticulum. This binding triggers a multi-step phosphorelay, transferring a phosphate group from the receptor to histidine phosphotransfer proteins (AHPs), which then shuttle the signal into the nucleus. In the nucleus, AHPs phosphorylate response regulators (ARRs), which act as transcription factors to modulate the expression of cytokinin-responsive genes, ultimately leading to a physiological response.

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor AHK Receptor AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorelay ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Nuclear Translocation & Phosphorylation ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Induction Genes Cytokinin-Responsive Gene Expression ARR_B->Genes Transcriptional Activation ARR_A->Receptor Negative Feedback Cytokinin Cytokinin (e.g., mTR) Cytokinin->Receptor Binding & Autophosphorylation

Caption: The canonical cytokinin two-component signaling pathway.

The Metabolic Edge of Topolins

A key advantage of topolins is their metabolic stability. Many traditional cytokinins, like N6-(Δ2-isopentenyl)adenine (iP) and zeatin, are rapidly and irreversibly degraded by the enzyme cytokinin oxidase/dehydrogenase (CKX). This degradation limits their effective concentration and duration of action.

Topolins, due to their aromatic side chain, exhibit greater resistance to CKX-mediated degradation. This inherent stability ensures a more sustained and predictable physiological response. Furthermore, their metabolism often involves reversible conjugation, such as O-glucosylation, rather than irreversible degradation. These conjugates can be stored within the cell and later reactivated, creating a more stable hormonal equilibrium. Recent studies on m-topolin riboside (mTR) metabolism have revealed that N9-glucosylation is a primary deactivation pathway, while also showing a fascinating ability in some species to shift the hydroxyl group to the ortho and para positions, highlighting complex and species-specific metabolic routes[5].

Quantitative Comparison of Cytokinin Activity

The efficacy of a cytokinin is not absolute but is dependent on the plant species, the biological process being measured, and the specific bioassay used. Here, we synthesize data from multiple studies to provide a quantitative comparison.

Activity in Classical Bioassays

Classical bioassays remain the gold standard for determining cytokinin activity. The tobacco callus, chlorophyll retention, and cucumber cotyledon expansion assays measure distinct physiological responses: cell division, anti-senescence, and cell enlargement, respectively.

Studies have shown that meta-hydroxylation of the benzyl ring in BA (creating m-topolin) significantly increases activity in tobacco callus and chlorophyll retention bioassays, making it comparable to the highly active trans-zeatin[6]. Ribosylation at the N9 position (m-topolin riboside, mTR) generally maintains this high level of activity[6]. A study on cucumber cotyledons found that m-topolin was the most effective cytokinin for stimulating chlorophyll biosynthesis at very low concentrations (0.0002-0.02 µg/ml), inducing a more than threefold increase compared to controls[7].

Table 1: Relative Activity of Cytokinins in Classical Bioassays

Cytokinin CompoundTobacco Callus GrowthWheat Leaf Senescence (Chlorophyll Retention)Amaranthus Betacyanin InductionKey Findings
6-Benzyladenine (BA) HighHighHighStandard synthetic cytokinin, often used as a benchmark.
trans-Zeatin (tZ) Very HighVery HighVery HighHighly active natural isoprenoid cytokinin.
meta-Topolin (mT) Very HighVery HighModerateActivity is comparable or superior to BA and tZ in cell division and anti-senescence assays[1][6].
meta-Topolin Riboside (mTR) Very HighVery HighModerateRibosylation does not significantly decrease activity in callus and senescence assays[6].
ortho-Topolin (oT) LowLowLowPositional chemistry is critical; ortho-hydroxylation significantly reduces activity compared to meta[6].
Performance in Micropropagation: mTR vs. memTR

Recent studies have focused on applying advanced topolin derivatives in commercially relevant micropropagation systems. A direct comparison between m-topolin riboside (mTR) and m-methoxytopolin riboside (memTR) in pear (Pyrus communis L. 'OHF 333') micropropagation provides critical insights.

The data reveals that while both compounds are effective, they possess distinct advantages. Plantlets grown on media with 6 and 12 µM mTR showed the highest fresh and dry weight, while a 9 µM mTR treatment at the multiplication stage led to the highest rooting percentage (70%) during the subsequent rooting stage[8][9]. Critically, all plants cultured with either mTR or memTR showed a significantly higher ex vitro acclimatization survival rate (76–100%) compared to control plants (65%)[8][9]. Another study in pistachio found that mT-medium produced a proliferation rate 6 times higher than BA-medium, while mTR-treated shoots had the lowest percentage of hyperhydricity[10][11].

Table 2: Quantitative Comparison of mTR and memTR in Pyrus communis Micropropagation

ParameterControl (0 µM)6 µM mTR9 µM mTR12 µM mTR6 µM memTR9 µM memTR
Fresh Weight (mg) ~180~320 ~280~320 ~250~260
Dry Weight (mg) ~21~35 ~30~35 ~27~28
Rooting Percentage (%) -~6570 ~55~35~40
Acclimatization Survival (%) 6576-100 76-100 76-100 76-100 76-100
(Data synthesized from Dimitrova et al., 2024)[8][9]

These results suggest that for maximizing biomass, mTR is slightly superior. For promoting rooting, 9 µM mTR was the optimal concentration in this system. However, the overarching benefit of both topolin ribosides is the dramatic improvement in the critical acclimatization phase, a common bottleneck in commercial micropropagation.

Validated Experimental Protocols

To ensure reproducibility and accuracy in your own research, we provide the following detailed, self-validating protocols for key cytokinin bioassays. The causality behind each step is explained to provide a deeper understanding of the methodology.

Protocol 1: The Tobacco Callus Bioassay

This assay quantifies cytokinin activity by measuring the stimulation of cell division and fresh weight gain in tobacco pith callus, which requires both an auxin and a cytokinin for growth.

Tobacco_Callus_Workflow A 1. Prepare MS Medium (with Auxin, e.g., NAA) B 2. Aliquot Medium & Add Cytokinins (Test compounds + Controls at various conc.) A->B C 3. Aseptically Excise Tobacco Pith (Generate uniform callus explants) B->C D 4. Weigh & Inoculate Explants (Record initial fresh weight, t=0) C->D E 5. Incubate in Darkness (25°C for 3-5 weeks) D->E F 6. Measure Final Fresh Weight (t=final) E->F G 7. Analyze Data (Calculate: Final Weight - Initial Weight. Plot dose-response curve.) F->G

Caption: Workflow for the Tobacco Callus Bioassay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with an auxin, typically 1-Naphthaleneacetic acid (NAA) at 2.0 mg/L, and sucrose (30 g/L)[12]. Adjust the pH to 5.7 before adding agar (8 g/L) and autoclaving.

    • Causality: Tobacco callus requires both auxin for cell enlargement and cytokinin for cell division. By providing a constant, optimal level of auxin, the resulting growth becomes directly proportional to the activity of the supplied cytokinin[13].

  • Aliquot and Supplement: After autoclaving, cool the medium to ~50°C. Aliquot the medium into sterile petri dishes. Before solidification, add filter-sterilized stock solutions of your test cytokinins (mTR, memTR, BA, etc.) to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM). Include a no-cytokinin control and a known active control like BA.

    • Causality: A dose-response curve is essential for comparing potency. Filter sterilization prevents the degradation of heat-labile hormones.

  • Explant Preparation: Aseptically germinate tobacco (Nicotiana tabacum) seeds. Use stem sections from 4-6 week old sterile plantlets. Excise the pith tissue and cut it into uniform pieces of approximately 50-100 mg.

    • Causality: Uniform explant size and physiological state are critical to minimize experimental variability.

  • Inoculation and Incubation: Weigh each callus piece to get an initial fresh weight. Place one explant onto the surface of the prepared medium in each petri dish. Seal the plates with paraffin film and incubate in the dark at 25 ± 2°C for 3 to 5 weeks.

    • Causality: Incubation in darkness prevents photosynthesis and potential differentiation, ensuring that weight gain is due to cell proliferation (callus growth) rather than organogenesis.

  • Data Collection and Analysis: After the incubation period, remove each callus and record its final fresh weight. Calculate the growth response as (Final Fresh Weight - Initial Fresh Weight). Plot the growth response against the logarithm of the cytokinin concentration to generate dose-response curves and determine the concentration required for half-maximal stimulation (EC50).

Protocol 2: The Leaf Senescence (Chlorophyll Retention) Bioassay

This rapid bioassay measures a cytokinin's ability to delay senescence by quantifying the retention of chlorophyll in detached leaf segments.

Chlorophyll_Retention_Workflow A 1. Prepare Test Solutions (Cytokinins at various conc. in buffer) B 2. Excise Leaf Segments (e.g., Wheat or Cucumber cotyledons) A->B C 3. Incubate Segments in Solutions (Float segments in darkness for 48-72h) B->C D 4. Extract Chlorophyll (Homogenize in 80-95% Acetone or Ethanol) C->D E 5. Centrifuge & Collect Supernatant (Pellet cell debris) D->E F 6. Measure Absorbance (Spectrophotometer at 645nm & 663nm) E->F G 7. Calculate Chlorophyll Content (Use Arnon's equations. Compare to control.) F->G

Caption: Workflow for the Chlorophyll Retention Bioassay.

Step-by-Step Methodology:

  • Plant Material: Grow wheat (Triticum aestivum) or cucumber (Cucumis sativus) seedlings in the dark for 5-7 days to produce etiolated cotyledons or leaves, which are highly responsive[6][14][15].

    • Causality: Etiolated tissue has a low baseline chlorophyll level and is highly sensitive to cytokinin-induced greening and senescence delay.

  • Explant Preparation: Excise uniform leaf segments (e.g., 1 cm sections from wheat) or whole cotyledons. Randomize the segments to ensure uniformity across treatments.

  • Incubation: Float 5-10 segments in a petri dish containing a buffered solution (e.g., 2 mM potassium phosphate, pH 6.0) with the test cytokinins at various concentrations. Include a buffer-only control. Incubate in complete darkness at 25°C for 48-72 hours.

    • Causality: Darkness induces senescence in the control group, which is characterized by chlorophyll degradation. Active cytokinins will counteract this process.

  • Chlorophyll Extraction: After incubation, blot the segments dry and record their fresh weight. Place them in a tube with a known volume (e.g., 5 mL) of 80% or 95% acetone[7][16]. Keep the tubes in the dark and cold (4°C) for 24 hours, or homogenize them immediately to extract the chlorophyll.

    • Causality: Acetone is a highly effective solvent for chlorophyll and other pigments. Extraction in the dark and cold prevents pigment degradation[17][18].

  • Quantification: Centrifuge the tubes (e.g., 3000 rpm for 5 minutes) to pellet the cell debris[17]. Carefully transfer the supernatant to a clean cuvette.

  • Spectrophotometry: Read the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as the blank[19].

  • Calculation and Analysis: Calculate the total chlorophyll concentration (mg/L) using Arnon's equations. Express the results as mg chlorophyll per gram of fresh weight. Compare the chlorophyll content in cytokinin-treated samples to the senesced control to determine the percentage of chlorophyll retention.

Conclusion and Future Outlook

The experimental evidence clearly demonstrates that topolins, including m-topolin riboside and m-methoxytopolin riboside, represent a significant advancement in cytokinin technology. Their high biological activity, often comparable or superior to classical cytokinins, combined with their metabolic stability and reduced negative side effects on rooting, makes them powerful tools for plant biotechnology[4][5].

Specifically, m-methoxytopolin riboside (memTR) and its close relative m-topolin riboside (mTR) have shown exceptional promise in improving the efficiency of micropropagation, particularly in enhancing the survival of plantlets during the critical ex vitro acclimatization stage[8][9]. The choice between these compounds may depend on the specific application, with mTR showing a slight edge in biomass accumulation and rooting in some species.

For researchers and drug development professionals, understanding the nuanced differences in activity and metabolism of these compounds is key to optimizing protocols, whether for mass propagation of valuable plant species, studying hormone signaling, or producing plant-derived secondary metabolites. The validated protocols provided herein serve as a robust starting point for these investigations.

References

  • Dora Agri-Tech. (2024). Bioassay of Cytokinin. Available at: [Link]

  • University of Washington Tacoma. Chlorophyll Procedure. Available at: [Link]

  • Fletcher, R. A., Kallidumbil, V., & Steele, P. (1982). An improved bioassay for cytokinins using cucumber cotyledons. Plant physiology, 69(3), 675–677. Available at: [Link]

  • Holub, J., Hanus, J., Hanke, D. E., & Strnad, M. (1998). Biological activity of cytokinins derived from ortho- and meta-hydroxybenzyladenine. Plant Growth Regulation, 26(2), 109–115. Available at: [Link]

  • Dravnieks, D. E., & Skoog, F. (1969). Cytokinin Activation of Thiamine Biosynthesis in Tobacco Callus Cultures. Plant Physiology, 44(6), 866–870. Available at: [Link]

  • Fletcher, R. A., Kallidumbil, V., & Steele, P. (1982). An Improved Bioassay for Cytokinins Using Cucumber Cotyledons. Plant Physiology, 69(3), 675–677. Available at: [Link]

  • Fletcher, R. A., & McCullagh, D. (1971). An improvement of cucumber cotyledon greening bioassay for cytokinins. Planta, 101(1), 88-90. Available at: [Link]

  • Aremu, A. O., et al. (2024). Metabolism of Fluorinated Topolin Cytokinins in Micropropagated Phalaenopsis amabilis. MDPI. Available at: [Link]

  • Yu, X.J., Li, G.X., Xu, D., et al. (2006). An Improvement Of Cucumber Cotyledon Greening Bioassay For Cytokinins. Acta Physiologiae Plantarum, 28(1), 9-11. Available at: [Link]

  • Lomin, S. N., et al. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv. Available at: [Link]

  • Palavan-Ünsal, N., Çakar, S., & Bolat, D. (2003). Comparison of the effects of meta-topolin and other cytokinins on chlorophyll and protein contents and peroxidase activity in cucumber cotyledons. Israel Journal of Plant Sciences, 51(3), 227-232. Available at: [Link]

  • Nowakowska, K., & Pacholczak, A. (2020). Comparison of the Effect of Meta-Topolin and Benzyladenine during Daphne mezereum L. Micropropagation. MDPI. Available at: [Link]

  • Herath, H. M. I. K., et al. (2024). POSSIBLE MECHANISM OF ENHANCEMENT OF CUCUMBER SEEDLING ESTABLISHMENT ACHIEVED BY COCO PEAT EXTRACT. AGRIEAST, 18(1). Available at: [Link]

  • Amoo, S. O., et al. (2022). Meta-Topolin as an Aromatic Cytokinin for In Vitro Propagation of Thymus vulgaris L. MDPI. Available at: [Link]

  • Dimitrova, N. G., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum, Hortorum Cultus, 23(6). Available at: [Link]

  • Gürbüz, A., & Gözükirmizi, N. (2014). Cytological evidences of the role of Meta-topolin and Benzyladenin in barley root tips. Advances in Molecular Biology, 2014. Available at: [Link]

  • Ali, G., et al. (2007). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.) on Media of Different Hormonal Concentrations. Science Alert. Available at: [Link]

  • Ali, G., et al. (2007). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.) on Media of Different Hormonal Concentrations. ResearchGate. Available at: [Link]

  • CliniSciences. Plant Growth Regulators - Cytokinins - meta-Topolin. Available at: [Link]

  • Abdouli, D., et al. (2022). Topolin Cytokinins Enhanced Shoot Proliferation, Reduced Hyperhydricity and Altered Cytokinin Metabolism in Pistacia Vera L. Seedling Explants. SSRN. Available at: [Link]

  • Abdouli, D., et al. (2022). Topolin cytokinins enhanced shoot proliferation, reduced hyperhydricity and altered cytokinin metabolism in Pistacia vera L. seedling explants. Plant Science, 322, 111360. Available at: [Link]

  • Washington State Department of Ecology. (2023). Standard Operating Procedure EAP026 Version 4.1 Chlorophyll a Analysis. Available at: [Link]

  • Let's Talk Academy. (2023). Effect of increased auxin–cytokinin ratio on tobacco callus organogenesis. Available at: [Link]

  • Aminot, A., & Rey, F. (2000). Standard procedure for the determination of chlorophyll a by spectroscopic methods. ICES Techniques in Marine Environmental Sciences, 26. Available at: [Link]

  • Grira, M., Prinsen, E., & Werbrouck, S. P. O. (2024). New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. MDPI. Available at: [Link]

  • Dimitrova, N. G., et al. (2024). Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus. Available at: [Link]

  • U.S. Environmental Protection Agency. Standard Operating Procedure for Chlorophyll a Sampling Method Field Procedure. Available at: [Link]

  • Queensland Government. (2018). Chlorophyll a sample collection methods. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling m-Methoxytopolin riboside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for m-Methoxytopolin Riboside (MemTR) Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, and Drug Discovery Scientists

Executive Safety Summary: Beyond Compliance

m-Methoxytopolin riboside (MemTR) is a highly active aromatic cytokinin riboside (N6-(3-methoxybenzyl)adenosine). While often categorized under general "Irritants," its biological potency as a growth regulator necessitates a handling philosophy closer to bioactive containment than generic chemical handling.

The Core Risk is Not Just Toxicity—It is Contamination & Bioactivity. As a Senior Application Scientist, I emphasize that the primary risks are twofold:

  • Occupational Health: Inhalation of micro-particulates during weighing (H335 respiratory irritation).

  • Experimental Integrity: Cross-contamination of this potent signaling molecule can ruin adjacent plant tissue culture or cell-based assays.

Immediate Action Required:

  • Containment: Handle all dry powder exclusively in a certified Chemical Fume Hood.

  • Solvent Awareness: MemTR is frequently solubilized in DMSO or 1N NaOH . Your PPE must protect against the solvent as much as the solute.

Hazard Identification & Risk Assessment

Since specific toxicological data for MemTR is often limited compared to its parent base (meta-Topolin), we apply the Precautionary Principle .

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Direct contact with powder or stock solution can cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3]Micro-crystals can cause physical and chemical corneal damage.
STOT-SE H335 May cause respiratory irritation.[2]Critical: Inhalation of dust is the mostly likely route of exposure during weighing.
Bioactivity N/APotent Cytokinin.[3]Unintended absorption may trigger biological responses; treat as a potential reproductive hazard (standard precaution for nucleoside analogs).

PPE Matrix: The Defense System

Do not rely on generic "latex gloves." The following matrix is designed for the specific solvents (DMSO/NaOH) used in MemTR preparation.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Nitrile (Double Gloving) Inner: 4 mil NitrileOuter: 5-8 mil NitrileWhy: MemTR is often dissolved in DMSO. DMSO permeates latex instantly and carries dissolved compounds through the skin. Nitrile offers superior resistance (Breakthrough time >480 min).
Respiratory Engineering Control (Primary): Fume HoodPPE (Secondary): N95/P2 RespiratorWhy: Engineering controls are superior. Only use N95s if a hood is temporarily unavailable or during spill cleanup outside the hood.
Eye/Face Chemical Splash Goggles (Indirect Vent)Why: Safety glasses with side shields are insufficient for powders that can float around shields or splashes from alkaline stock solutions.
Body Lab Coat (High-Neck/Cuffed) + Tyvek SleevesWhy: Prevents tracking bioactive dust out of the lab on street clothes. Tyvek sleeves protect wrists during hood work.
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling MemTR State_Check Is the compound Solid (Powder) or Liquid (Solution)? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid Solution State_Check->Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check Hood_Yes Standard Protocol: 1. Fume Hood ON 2. Nitrile Gloves (Single) 3. Safety Glasses Hood_Check->Hood_Yes Yes Hood_No High Risk Protocol: 1. N95/P3 Respirator REQUIRED 2. Chemical Goggles 3. Minimize Drafts Hood_Check->Hood_No No Solvent_Check Solvent Type? Liquid->Solvent_Check DMSO_Base DMSO or NaOH (1N) Solvent_Check->DMSO_Base High Penetration Aqueous Dilute Aqueous Media Solvent_Check->Aqueous Low Risk DMSO_PPE Permeation Risk: 1. Double Nitrile Gloves 2. Change gloves immediately on splash DMSO_Base->DMSO_PPE Aqua_PPE Standard PPE: 1. Single Nitrile Gloves 2. Lab Coat Aqueous->Aqua_PPE

Figure 1: PPE Decision Tree based on physical state and solvent carrier. Note the escalated requirements for DMSO/NaOH handling.

Operational Protocol: Weighing & Solubilization

This workflow ensures the compound is contained and solubilized without exposing the researcher to aerosols.

Prerequisite: Verify the balance is calibrated. Use an anti-static gun if available, as MemTR powder can be statically charged and "jump" during weighing.

Step-by-Step Workflow
  • Preparation:

    • Place a micro-balance inside the fume hood or use a powder containment balance enclosure.

    • Pre-label your destination vial (e.g., "10 mM MemTR Stock").

  • Weighing (The Critical Moment):

    • Open the MemTR container only inside the hood.

    • Use a disposable anti-static spatula.

    • Weigh the desired mass (typically mg quantities).

    • Self-Validating Step: Wipe the exterior of the stock vial with a damp Kimwipe before removing it from the balance area to ensure no dust clings to the glass.

  • Solubilization (The Chemical Risk):

    • MemTR is a riboside; solubility differs slightly from the free base.

    • Method A (DMSO): Add small volume of DMSO. Vortex until clear. Caution: DMSO penetrates skin instantly.

    • Method B (Alkaline): Add 0.2–0.5 mL of 1N NaOH or KOH. Agitate until dissolved, then dilute with ddH2O. Caution: Corrosive splash hazard.

  • Filtration:

    • Sterilize via 0.22 µm PVDF or PES syringe filter. Do not autoclave (thermal degradation risk).

Visualization: Solubilization Workflow

Solubilization_Flow Weigh 1. Weigh Powder (Inside Hood) Solvent 2. Add Solvent (DMSO or 1N NaOH) Weigh->Solvent Vortex 3. Vortex/Agitate Solvent->Vortex Check Clear Solution? Vortex->Check Dilute 4. Dilute with Water/Media Check->Dilute Yes Heat GENTLE Heat (Max 40°C) Do NOT Boil Check->Heat No (Precipitate) Filter 5. Syringe Filter (0.22µm) Dilute->Filter Heat->Vortex

Figure 2: Solubilization workflow emphasizing the visual check for clarity before dilution to prevent precipitation.

Waste Disposal & Decontamination

Improper disposal of cytokinins can affect local environmental flora.

Disposal Protocol:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into Hazardous Solid Waste (often yellow bags/bins) for incineration. Never throw in regular trash.

  • Liquid Waste:

    • Stock Solutions: Dispose of in "Organic Solvent Waste" (if DMSO) or "Basic Waste" (if NaOH).

    • Cell Culture Media: Media containing dilute MemTR (<10 µM) can generally be treated with bleach (10% final concentration) for 20 minutes before drain disposal (verify with local EHS regulations).

  • Spill Cleanup:

    • Powder: Do not dry sweep. Cover with wet paper towels (to prevent dust), then wipe up.

    • Liquid: Absorb with vermiculite or absorbent pads. Clean surface with 70% Ethanol and then detergent.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335).

  • Skin Contact (DMSO Solution): Wash with copious amounts of water and soap for 15 minutes. Do not use ethanol (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses if present.[2][5]

References

  • Cayman Chemical. (2022). trans-Zeatin Riboside Safety Data Sheet. (Generic Cytokinin Riboside Safety Profile). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for Cytokinin Ribosides. Merck KGaA. Retrieved from

  • PubChem. (n.d.). Compound Summary: N6-(3-Methoxybenzyl)adenosine.[6] National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2021). Laboratory Chemical Waste Management Guide. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.